Methyl 6-methylpyridine-2-carboxylate
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry and Medicinal Science
Pyridine and its derivatives represent a cornerstone of modern chemical and medicinal science. researchgate.netsciencepg.com As a heterocyclic aromatic organic compound, the pyridine ring is a fundamental structural motif found in numerous natural products, including certain vitamins and alkaloids. researchgate.netnih.gov Its unique properties have made it a subject of extensive exploration. wisdomlib.org
In the realm of medicinal chemistry, pyridine derivatives are integral to the development of a wide array of therapeutic agents. nih.gov These compounds are known to exhibit a broad spectrum of pharmacological activities, leading to their investigation and use as anti-inflammatory, antimicrobial, antiviral, and antitumor agents. wisdomlib.orgontosight.ai The versatility of the pyridine scaffold allows for structural modifications that can fine-tune a molecule's biological activity, making it a privileged structure in drug design and discovery. nih.govontosight.ai
Within organic chemistry, pyridine derivatives serve as indispensable building blocks and intermediates in the synthesis of complex molecules. nih.gov They are utilized in the creation of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai The nitrogen atom in the pyridine ring imparts specific reactivity and solubility characteristics, which chemists leverage in designing synthetic pathways. nih.gov Furthermore, these compounds are employed as ligands in organometallic chemistry and catalysis. nih.gov
Overview of the Research Landscape for Methyl 6-Methylpyridine-2-carboxylate and Related Structures
This compound is a specific pyridine derivative that has carved out a niche in synthetic organic chemistry. ontosight.ai Structurally, it is characterized by a pyridine ring substituted with a methyl group at the 6-position and a methyl ester group at the 2-position. ontosight.ai This arrangement of functional groups makes it a valuable intermediate and reagent. ontosight.ai
The primary application of this compound in the research landscape is as a starting material or key intermediate in the synthesis of more complex, often biologically active, molecules. chemicalbook.comcymitquimica.com Research has documented its use as a reagent in the synthesis of dihydropyrrolopyrazole compounds, which have been investigated as potential antitumor agents. chemicalbook.com It is also utilized in the creation of quinazolinone-based inhibitors of TGF-β (Transforming Growth Factor-beta), a target of interest in various disease pathologies. chemicalbook.com
The compound's utility stems from the reactivity of its ester and aromatic ring functionalities, which allow for further chemical modifications. ontosight.ai While research into its direct biological activities is limited, its importance is well-established through its role in constructing larger, more intricate chemical architectures. ontosight.aichemicalbook.com
Below are the key chemical and physical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO2 chemsrc.comnih.gov |
| Molecular Weight | 151.16 g/mol chemsrc.comnih.gov |
| CAS Number | 13602-11-4 chemsrc.comnih.gov |
| Density | 1.104 g/cm³ chemsrc.com |
| Boiling Point | 242 °C chemsrc.com |
| Flash Point | 100 °C chemsrc.com |
The synthesis of this compound can be achieved through various routes, often involving the esterification of its corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid. chemicalbook.comchemicalbook.com This precursor itself can be synthesized from 2,6-dimethylpyridine (B142122) through oxidation. chemicalbook.com
The research landscape for related structures, such as other substituted pyridine carboxylates, is vast. For instance, compounds like 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester isomers have been synthesized and characterized to study the effects of substituent positions on their spectroscopic properties. ukm.edu.my The study of these analogues contributes to a deeper understanding of structure-activity relationships and informs the design of new molecules with desired properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-7(9-6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIZMOZBTXFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159632 | |
| Record name | Methyl 6-methylpyridine-2-carboxylate | |
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Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-11-4 | |
| Record name | 2-Pyridinecarboxylic acid, 6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
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| Record name | Methyl 6-methylpyridine-2-carboxylate | |
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| Record name | 13602-11-4 | |
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| Record name | Methyl 6-methylpyridine-2-carboxylate | |
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| Record name | Methyl 6-methylpyridine-2-carboxylate | |
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| Record name | METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE | |
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Advanced Synthetic Methodologies for Methyl 6 Methylpyridine 2 Carboxylate and Its Derivatives
Esterification Reactions in the Synthesis of Methyl 6-Methylpyridine-2-carboxylate
The direct synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, a variant of the Fischer esterification, is a primary method for converting 6-methylpyridine-2-carboxylic acid to its methyl ester. This reaction typically involves heating the carboxylic acid in methanol (B129727) with a strong acid catalyst. Sulfuric acid is a commonly employed catalyst for this transformation. chemicalbook.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.
An alternative approach involves the use of a strong acid salt of a pyridine (B92270) carboxylic acid ester as the catalyst in a cyclic process. google.com In this method, the catalyst is prepared first, and then the pyridine carboxylic acid and alcohol are added for the esterification reaction. google.com This technique can avoid the formation of non-volatile salts between the basic pyridine ester product and the acid catalyst, which can complicate purification in traditional methods. google.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include reaction time, temperature, and the molar ratio of reactants and catalysts.
For the synthesis of the precursor, 6-methyl-2-pyridinecarboxylic acid, via oxidation of 2,6-dimethylpyridine (B142122), orthogonal tests have been used to determine optimal conditions. chemicalbook.com Studies found that using 1.5 equivalents of potassium permanganate (B83412) in a neutral aqueous solution at a controlled temperature of approximately 60°C for 5 hours resulted in a 75% yield of the desired acid. chemicalbook.com
In the subsequent esterification step, reaction monitoring is essential. For a similar ethyl ester, a reaction time of 22 hours at reflux was utilized to achieve a 78% yield. chemicalbook.com The general optimization strategy for esterification often involves using an excess of the alcohol to shift the equilibrium towards the product and may include the removal of water as it is formed. nih.gov Post-reaction workup, including neutralization with a base like sodium bicarbonate and extraction with an organic solvent, is critical for isolating the final ester product. chemicalbook.com
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Starting Material | 6-Methylpicolinic acid | 78% (for ethyl ester) | chemicalbook.com |
| Alcohol | Ethanol (50 mL for 2.0 g acid) | ||
| Catalyst | Sulfuric acid (1.2 mL) | ||
| Temperature | Reflux | ||
| Time | 22 hours |
Alkylation Strategies for Pyridine Derivative Functionalization
Direct C-H alkylation of the pyridine ring is a powerful tool for creating derivatives. These methods bypass the need for pre-functionalized starting materials, offering more efficient synthetic routes.
Direct Alkylation Methods
Several advanced methodologies have been developed for the direct alkylation of pyridines. One transition-metal-free approach utilizes 1,1-diborylalkanes as the alkylating agent, with regioselectivity controlled by the choice of an alkyllithium activator. acs.org Using methyllithium (B1224462) as the activator predominantly favors C4-alkylation, while sec-butyllithium (B1581126) promotes C2-alkylation. acs.org
Another strategy involves the Minisci reaction, which uses nucleophilic carbon-centered radicals to functionalize the electron-deficient pyridine ring. nih.gov To control the regioselectivity of Minisci-type reactions, a simple blocking group derived from maleic acid can be installed on the pyridine nitrogen. nih.govchemistryviews.org This directs the decarboxylative alkylation specifically to the C-4 position. nih.gov After the reaction, the blocking group is easily removed. nih.gov
Furthermore, nickel/Lewis acid cooperative catalysis enables the direct C-4-selective addition of pyridines across alkenes and alkynes. acs.org This method demonstrates high chemo-, regio-, and stereoselectivity under mild conditions. acs.org
Considerations for Selectivity and Side Reactions
A primary challenge in the direct alkylation of pyridines is controlling regioselectivity, as multiple positions on the ring can be reactive. nih.gov Without directing strategies, mixtures of isomers are often produced. nih.gov
The regiodivergent method using 1,1-diborylalkanes and alkyllithium activators offers a high degree of control. acs.org Mechanistic studies suggest that the structural dynamics of the alkyllithium clusters (tetrameric vs. dimeric) dictate the C4 vs. C2 selectivity. acs.org In these reactions, over-alkylation can be a potential side reaction; however, under optimized conditions, the initial alkylation can create sufficient steric hindrance to suppress further reactions, preventing the formation of 2,6-dialkylated products. acs.org
The use of N-functionalized pyridinium (B92312) salts, such as N-methoxypyridinium salts, is another effective strategy to achieve monoalkylation. nih.gov These substrates are particularly useful because the rearomatization step does not require an external oxidant, and the reaction yields simple pyridines that are less susceptible to further alkylation. nih.gov
| Method | Key Reagents | Primary Selectivity | Reference |
|---|---|---|---|
| Regiodivergent Alkylation | 1,1-diborylalkanes, MeLi or s-BuLi | C4 (with MeLi) or C2 (with s-BuLi) | acs.org |
| Minisci with Blocking Group | Maleate-derived pyridinium salt, Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | C4 | nih.gov |
| Nickel Catalysis | Ni(cod)₂, IPr ligand, AlMe₃, Alkene/Alkyne | C4 | acs.org |
| Radical Chain Alkylation | N-methoxypyridinium salt, Alkene + Catecholborane | Position of radical addition | nih.gov |
Derivatization via Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for the derivatization of electron-deficient aromatic rings like pyridine. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org
The pyridine ring is inherently activated towards nucleophilic attack due to the electronegativity of the nitrogen atom. wikipedia.orgyoutube.com This effect is most pronounced at the ortho (C2/C6) and para (C4) positions. youtube.com The presence of additional electron-withdrawing groups, such as a nitro group, further activates the ring for SNAr. libretexts.org
A practical application of this methodology is the synthesis of fluorinated pyridine derivatives. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully displaced by a fluoride (B91410) anion using cesium fluoride in refluxing DMSO, yielding methyl 3-fluoropyridine-4-carboxylate. nih.gov This demonstrates the utility of the nitro group as an effective leaving group in SNAr reactions on pyridine carboxylate systems, providing a convenient pathway for introducing new substituents. nih.gov This strategy could be applied to derivatives of this compound, provided a suitable leaving group is installed on the ring.
Strategies for Functionalizing Pyridine Scaffolds
The functionalization of pyridine rings is a cornerstone of medicinal chemistry, aiming to modulate the biological activity and pharmacokinetic properties of molecules. ontosight.ai Various strategies have been developed to modify these scaffolds. While direct ortho- and para-functionalization of pyridines is often straightforward, meta-selective functionalization presents a significant challenge. researchgate.netnih.gov
Key strategies for modifying pyridine scaffolds include:
Catalyst-Mediated Synthesis : Multi-component reactions, often catalyzed by zeolites or metals like tin(IV), can be used to construct highly substituted pyridine skeletons from simpler precursors like aldehydes, β-keto esters, and ammonia (B1221849) sources. nih.gov
Dearomatization-Rearomatization : This strategy enables the functionalization of positions that are otherwise difficult to access, such as the meta-position. researchgate.netnih.gov The pyridine ring is temporarily dearomatized, allowing for nucleophilic or electrophilic attack at specific positions. Subsequent rearomatization restores the stable pyridine core, now bearing a new functional group. researchgate.netnih.gov For instance, a one-pot method for the enantioselective C3-allylation of pyridines has been developed using tandem borane (B79455) and palladium catalysis. researchgate.net
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for creating carbon-carbon bonds. A pyridine scaffold can be halogenated and then coupled with a variety of boronic acids to introduce new aryl or alkyl groups. mdpi.com
These methodologies allow chemists to strategically introduce a wide array of functional groups onto the pyridine core, influencing the molecule's electronic properties, steric profile, and potential for intermolecular interactions.
Synthesis of Active Pharmaceutical Ingredients (APIs) utilizing Modified Pyridine Carboxylates
Pyridine carboxylates, including this compound, are important intermediates and building blocks in the synthesis of pharmaceuticals. ontosight.ai The pyridine motif is a crucial structural component in numerous drugs, and the ability to modify these structures is key to developing new therapeutic agents. researchgate.netnih.gov
One area of application is in the development of telomerase inhibitors for cancer therapy. nih.gov Researchers have prepared a series of pyridine-2-carboxylate derivatives by coupling 6-formyl-2-carboxylic acid with various phenols, thiophenols, and anilines. nih.gov The resulting ester and amide derivatives were evaluated for their biological activity, with some compounds showing significant tumor suppression activity in vitro. nih.gov This highlights how the modification of a pyridine carboxylate core can lead to the discovery of potent and selective APIs.
Construction of Complex Heterocyclic Architectures
The this compound framework can be utilized as a starting point for the synthesis of more complex heterocyclic systems, including fused pyridines and other five-membered heterocycles.
Synthesis of Fused Pyridines
The construction of fused heterocyclic systems is a major focus of synthetic chemistry, as these structures often exhibit unique biological properties. Methodologies for creating ring-fused 2-pyridones, for example, have been developed for applications in chemical biology and as potential antibacterial agents. Starting with a functionalized pyridine like this compound, intramolecular cyclization reactions can be designed to build additional rings onto the pyridine core, leading to polycyclic architectures.
Preparation of Triazoles
Triazoles are a class of five-membered heterocycles containing three nitrogen atoms that are prominent in medicinal chemistry. The two common isomers are 1,2,3-triazoles and 1,2,4-triazoles.
1,2,3-Triazoles : The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". frontiersin.org To utilize this reaction, a derivative of this compound would first need to be functionalized to contain either a terminal alkyne or an azide (B81097) group. This functionalized pyridine could then undergo a highly efficient and regioselective cycloaddition with a corresponding reaction partner to form the triazole ring. frontiersin.org
1,2,4-Triazoles : These can be synthesized through the condensation of hydrazides or amidrazones with various reagents. dcu.ie For example, the methyl ester of this compound can be converted to the corresponding hydrazide by reaction with hydrazine. This pyridyl hydrazide can then be reacted with an acid chloride, followed by cyclization, to form a 3,5-disubstituted-1,2,4-triazole bearing the 6-methylpyridyl substituent. dcu.ie
Formation of Thiadiazoles
Thiadiazoles, which contain two nitrogen atoms and one sulfur atom in a five-membered ring, also have diverse biological activities. nih.gov The synthesis of 1,3,4-thiadiazoles can be achieved from pyridine-containing precursors. A common synthetic route involves the cyclization of thiosemicarbazides. nih.gov
A potential pathway starting from this compound would involve:
Conversion of the methyl ester to the corresponding carboxylic acid hydrazide by reacting with hydrazine.
Reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) derivative.
Acid-catalyzed cyclization of the thiosemicarbazide, which dehydrates to form the 1,3,4-thiadiazole (B1197879) ring.
Alternatively, research has shown the synthesis of 1,3,4-thiadiazoles by reacting pyridine-containing thiourea (B124793) derivatives with various hydrazonoyl chlorides. nih.gov
Amide Formation Reactions in Pyridine Carboxylate Chemistry
The conversion of the carboxylate group in this compound into an amide is a fundamental transformation for creating libraries of compounds for biological screening. Amide bonds are stable and play a crucial role in the structure of peptides and many pharmaceutical agents.
A common and effective method involves a two-step sequence:
Hydrolysis : The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid.
Amide Coupling : The resulting carboxylic acid is then coupled with a primary or secondary amine to form the amide.
A robust method for this coupling is the acyl chloride reaction . ukm.edu.my In this procedure, the carboxylic acid is first activated by reacting it with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate. ukm.edu.my This intermediate is then immediately reacted with an amine in the presence of a base (like triethylamine) to yield the desired amide. ukm.edu.my This method is valued for being low-cost and producing high yields. ukm.edu.my
The table below details a series of monoamide compounds synthesized from a related pyridine dicarboxylate monoester using the acyl chloride method. ukm.edu.my
| Starting Amine | Resulting Monoamide Product |
| 2-Amino-3-methylpyridine | 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester |
| 2-Amino-4-methylpyridine | 6-(4-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester |
| 2-Amino-5-methylpyridine | 6-(5-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester |
| 2-Amino-6-methylpyridine (B158447) | 6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester |
Modern synthetic chemistry also employs a wide range of coupling agents that facilitate amide bond formation directly from the carboxylic acid without needing to form the acyl chloride. rsc.orgnih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. rsc.orgyoutube.com These reagents activate the carboxylic acid, allowing for efficient reaction with an amine under mild conditions. youtube.com
Acyl Chloride Methods for Monoamide Synthesis
The acyl chloride method is a prominent strategy for the synthesis of monoamide derivatives of pyridine dicarboxylic acids. This approach leverages the high reactivity of acyl chlorides to facilitate amide bond formation with various amines. A notable application of this method is in the synthesis of a series of monoamide isomers, specifically the 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl esters. mdpi.com
The general procedure involves a two-step process. Initially, a pyridine dicarboxylic acid monoester, such as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is converted to its corresponding acyl chloride. This is typically achieved by refluxing the carboxylic acid in a suitable solvent like dichloromethane (B109758) with a chlorinating agent, such as thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF). ukm.edu.my The resulting acyl chloride is a highly reactive intermediate. ukm.edu.my
In the subsequent step, the isolated acyl chloride is reacted with a substituted aminopyridine, for instance, 2-amino-N-methylpyridine (where N can be 3, 4, 5, or 6, indicating the position of the methyl group on the pyridine ring), in the presence of a base like triethylamine. mdpi.com This reaction, usually carried out at reflux, yields the desired monoamide. The use of different positional isomers of methyl-substituted aminopyridines allows for the generation of a library of related monoamide compounds. mdpi.com The position of the methyl substituent on the pyridine ring has been observed to significantly influence the spectroscopic data of the resulting compounds due to inductive and steric effects. mdpi.com
Synthesis of Symmetrical Amide Compounds from Pyridine Carboxylate Esters
The conversion of pyridine carboxylate esters, such as this compound, into symmetrical amides is a valuable transformation in organic synthesis. While direct conversion in a single step can be challenging, several strategies can be employed. One common approach involves the aminolysis of the ester, which can be catalyzed by various reagents.
Recent advancements have focused on direct catalytic amidation methods that are more atom-economical and adhere to the principles of green chemistry. mdpi.com While many of these methods focus on the reaction between a carboxylic acid and an amine, some can be adapted for esters. For instance, iron(III) chloride (FeCl₃) has been shown to catalyze the direct amidation of esters. mdpi.com In the context of pyridine carboxylates, the coordination of the iron catalyst with the carbonyl oxygen and the pyridine nitrogen can stabilize the intermediate complex, making it more susceptible to amidation. mdpi.com This suggests a potential route for the synthesis of amides from pyridine esters.
Another innovative method involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), for the direct amidation of esters. nih.gov This process is rapid, chemoselective, and proceeds at room temperature without the need for a catalyst. nih.gov The reaction of a pyridine carboxylate ester with sodium amidoborane would yield the corresponding primary amide. To form a symmetrical secondary amide, a two-step sequence could be envisioned, potentially involving N-acylation of the primary amide with the corresponding acyl chloride. For symmetrical tertiary amides, the synthesis would be more complex and might involve different synthetic strategies.
A summary of reagents for the direct amidation of esters is presented in the table below.
| Catalyst/Reagent | Amine Source | Conditions | Applicability to Pyridine Esters |
| Iron(III) Chloride (FeCl₃) | Primary and secondary amines | Catalytic | Potentially applicable due to chelation with the pyridine nitrogen. |
| Sodium Amidoborane (NaNH₂BH₃) | Ammonia equivalent | Stoichiometric, room temperature | Applicable for the synthesis of primary amides. |
Oxidative Routes for Pyridine Carboxylic Acid Precursors
The synthesis of this compound often begins with the corresponding pyridine carboxylic acid, which is typically prepared through the oxidation of a suitable precursor. A common and economically viable starting material is 2,6-dimethylpyridine (2,6-lutidine).
One established method for the oxidation of 2,6-dimethylpyridine to 6-methyl-2-pyridinecarboxylic acid involves the use of potassium permanganate (KMnO₄) in an aqueous medium. nih.gov The reaction is typically carried out by heating a solution of 2,6-dimethylpyridine in water and adding potassium permanganate portion-wise. nih.gov Careful control of the reaction temperature is crucial for achieving a good yield. The optimal conditions often involve using a slight excess of potassium permanganate in a neutral aqueous solution. nih.gov After the reaction is complete, the manganese dioxide byproduct is filtered off, and the desired carboxylic acid is isolated by acidification and extraction.
Alternative oxidative strategies have also been developed for the synthesis of pyridine carboxylic acids. For instance, quinoline (B57606) can be oxidized to pyridine-2,3-dicarboxylic acid using a chlorate (B79027) salt in an acidic aqueous medium. researchgate.net The yield of this reaction can be significantly improved by the presence of a cupric compound. researchgate.net While this specific example yields a dicarboxylic acid, it highlights the use of strong oxidizing agents for the transformation of pyridine-based precursors. Other methods reported for the production of pyridine carboxylic acids include oxidation with nitric acid and sulfuric acid, as well as vapor-phase oxidation using a vanadia-based catalyst. researchgate.net
The following table summarizes different oxidative methods for preparing pyridine carboxylic acid precursors.
| Starting Material | Oxidizing Agent | Catalyst/Conditions | Product |
| 2,6-Dimethylpyridine | Potassium Permanganate (KMnO₄) | Aqueous, 60°C | 6-Methyl-2-pyridinecarboxylic acid |
| Quinoline | Chlorate Salt | Aqueous acidic medium, Cupric compound | Pyridine-2,3-dicarboxylic acid |
| Alkyl Pyridine | Oxygen | Vanadia-based catalyst, water | Pyridine Carboxylic Acid |
Synthesis of Specific Analogues and Intermediates
(6-Methyl-pyridin-2-ylamino)-acetic Acid Synthesis
A straightforward and rapid synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid has been developed, providing a valuable building block for coordination chemistry and pharmaceutical research. datapdf.com This method involves the direct reaction of 2-amino-6-methylpyridine with chloroacetic acid. datapdf.com The reaction is remarkably efficient, reportedly reaching completion in less than one minute. datapdf.com
This synthesis is typically carried out in an aqueous medium. The two starting materials are mixed, and the reaction proceeds quickly to yield the desired product. This ligand has been used to synthesize copper(II) complexes, which have been investigated for their antibacterial activity. datapdf.com The coordination of the copper ion with (6-methyl-pyridin-2-ylamino)-acetic acid occurs through the carboxylic group. datapdf.com
Intermediates for Lumacaftor and Related Pharmaceutical Agents
Derivatives of this compound are crucial intermediates in the synthesis of the cystic fibrosis drug, Lumacaftor. mdpi.comresearchgate.net Specifically, a key intermediate is 3-(6-amino-5-methyl-pyridin-2-yl)-benzoic acid, which is then elaborated to form the final drug molecule. The synthesis of this intermediate often involves a Suzuki cross-coupling reaction.
One synthetic approach to a key fragment of Lumacaftor, 6-chloro-5-methylpyridin-2-amine, starts from 2-amino-6-chloropyridine. mdpi.com A critical step in this synthesis is the methylation at the 5-position, which is achieved through a Suzuki-Miyaura cross-coupling reaction. mdpi.com This method provides a safe and efficient route to this important intermediate on a large scale. mdpi.com
The general synthetic strategy for Lumacaftor involves the coupling of two main fragments. One fragment is a substituted pyridine ring, and the other is a benzoic acid derivative. The pyridine fragment often originates from precursors like 6-methylpyridine-2-carboxylic acid or its derivatives. The synthesis of Lumacaftor highlights the importance of advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, for the construction of complex pharmaceutical agents.
Mechanistic Organic Chemistry and Reactivity Profiles
Influence of the Carboxylate Group on Reactivity
The reactivity of the pyridine (B92270) ring in Methyl 6-methylpyridine-2-carboxylate is significantly influenced by the electronic properties of its substituents. The methoxycarbonyl group (-COOCH₃) at the C2 position, along with the inherent electronegativity of the nitrogen atom, plays a crucial role in dictating the molecule's chemical behavior.
Both the ring nitrogen and the ester group are electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution. libretexts.org This deactivation occurs because the electron density of the ring is substantially decreased, making it less attractive to electrophiles. libretexts.org The nitrogen atom's inductive effect creates a positive polarization on the ring carbons, further hindering reactions with electrophiles. libretexts.org
Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org Electron-withdrawing groups, such as the carboxylate group, activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the activating group. wikipedia.org In this molecule, the carboxylate group at the C2 position and the methyl group at the C6 position modulate the reactivity of the available C3, C4, and C5 positions. The presence of these groups makes the ring carbons electrophilic, facilitating reactions with strong nucleophiles. ontosight.ai
Table 1: Electronic Influence of Substituents on the Pyridine Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Nitrogen Atom | 1 | Inductive (-I), Mesomeric (-M) | Deactivates towards electrophiles, Activates towards nucleophiles |
| Carboxylate Group | 2 | Inductive (-I), Mesomeric (-M) | Strongly deactivates towards electrophiles, Activates towards nucleophiles |
| Methyl Group | 6 | Inductive (+I), Hyperconjugation | Weakly activates the ring |
Types of Chemical Transformations
This compound can undergo a variety of chemical transformations at its ester functional group, the pyridine ring, and the methyl substituent.
While this compound is itself an ester, its formation and interconversion highlight important esterification processes.
Fischer Esterification : The parent compound, 6-methylpyridine-2-carboxylic acid, can be converted to this compound through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process where water is eliminated. google.com
Transesterification : This process involves the conversion of one ester into another by exchanging the alkoxy group. This compound can be converted to other esters (e.g., an ethyl ester) by reacting it with a different alcohol (e.g., ethanol) under either acidic or basic conditions. masterorganicchemistry.com
Base-Catalyzed Transesterification : An alkoxide, such as sodium ethoxide, acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. This proceeds through a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) ion to yield the new ester. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen is protonated, activating the ester toward nucleophilic attack by an alcohol molecule. The reaction proceeds through a series of protonation, addition, deprotonation, and elimination steps. masterorganicchemistry.com
The compound features two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the electron-deficient pyridine ring.
Nucleophilic Acyl Substitution : The ester group is susceptible to nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. This reaction proceeds via a tetrahedral intermediate. A common example is hydrolysis, which is discussed in section 3.2.5. Other strong nucleophiles can also displace the methoxy (B1213986) group.
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring, enhanced by the carboxylate group, allows for SNAr reactions if a suitable leaving group is present on the ring. wikipedia.org Although the parent molecule lacks a typical leaving group like a halide, derivatives could undergo this reaction. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orglibretexts.org Pyridines are particularly reactive in SNAr reactions because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org
The primary oxidative pathway for this molecule involves the methyl group at the C6 position.
The oxidation of methylpyridines to their corresponding pyridine carboxylic acids is a well-established industrial process. nih.govgoogle.comacs.org Various oxidizing agents can be employed, including argentous compounds, which oxidize the methyl group to a carboxylic group. bme.hu Fungi such as Exophiala dermatitidis have also been shown to selectively oxidize one methyl group of a dimethylpyridine to the corresponding carboxylic acid, demonstrating a bioconversion pathway. nih.gov This transformation converts the 6-methyl group of the parent structure into a second carboxylic acid function, yielding pyridine-2,6-dicarboxylic acid after subsequent ester hydrolysis.
Table 2: Comparison of Oxidizing Agents for Methylpyridine Conversion
| Oxidizing Agent/Method | Conditions | Product from 6-methylpicolinic acid derivative |
| Argentous Sulfate/Oxide | Elevated temperature, Autoclave | Pyridine-2,6-dicarboxylic acid (after hydrolysis) |
| Halogens (e.g., Cl₂) | Aqueous solution, Actinic radiation | Pyridine-2,6-dicarboxylic acid (after hydrolysis) google.com |
| Biocatalysis (E. dermatitidis) | Fungal cells, Incubation | Pyridine-2,6-dicarboxylic acid (after hydrolysis) nih.gov |
Both the pyridine ring and the ester group can undergo reduction under specific conditions.
Reduction of the Pyridine Ring : The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. A rhodium oxide (Rh₂O₃) catalyst has been shown to be highly effective for the hydrogenation of functionalized pyridines, including those with ester groups, under mild conditions (5 bar H₂, 40 °C). rsc.org This process would convert this compound into Methyl 6-methylpiperidine-2-carboxylate.
Reduction of the Ester Group : The ester functional group can be reduced to a primary alcohol. While sodium borohydride (B1222165) alone is generally not strong enough to reduce esters, its reactivity is enhanced by the addition of Lewis acids like aluminum chloride. This combination can reduce esters of nicotinic and isonicotinic acids to the corresponding alcohols. researchgate.net This transformation would yield (6-methylpyridin-2-yl)methanol. Homogeneous catalysts have also been developed for the efficient hydrogenation of esters to alcohols. acs.org
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. wikipedia.orglibretexts.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and excess water, the ester can be hydrolyzed back to its parent carboxylic acid (6-methylpyridine-2-carboxylic acid) and methanol. This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.
Base-Catalyzed Hydrolysis (Saponification) : This reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). google.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organicchemistrytutor.com The intermediate then collapses, expelling the methoxide ion (-OCH₃) as the leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible step to yield a carboxylate salt (e.g., sodium 6-methylpyridine-2-carboxylate) and methanol. organicchemistrytutor.com Subsequent acidification is required to obtain the neutral carboxylic acid. google.comorganicchemistrytutor.com The hydrolysis of picolinate (B1231196) esters can be significantly enhanced by the presence of divalent metal ions like Cu²⁺ or Zn²⁺.
Electronic and Steric Effects on Reaction Outcomes in this compound
The reactivity of the pyridine ring in this compound is intricately governed by the interplay of electronic and steric effects originating from its substituents: the methyl group at the 6-position and the methyl carboxylate group at the 2-position. These factors collectively influence the electron density distribution within the aromatic system, thereby dictating the outcomes of chemical reactions.
Inductive Effects of Substituents on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong electron-withdrawing inductive effect (-I) on the ring carbons. This general deactivation towards electrophilic attack is further modulated by the attached functional groups.
Methyl Group (at C6): The methyl group is an electron-donating group. It exerts a positive inductive effect (+I), pushing electron density into the pyridine ring. This effect partially counteracts the electron-withdrawing nature of the nitrogen atom and the carboxylate group, thereby making the ring less deactivated than an unsubstituted pyridine ring bearing only an electron-withdrawing group.
Methyl Carboxylate Group (at C2): The methyl carboxylate group is a strong electron-withdrawing group. It exhibits both a negative inductive effect (-I) due to the electronegative oxygen atoms and a negative resonance effect (-R or -M) by delocalizing the ring's π-electrons onto the carbonyl group. This significantly reduces the electron density of the pyridine ring, especially at the ortho (C3) and para (C5) positions relative to the ester.
| Substituent/Feature | Position | Electronic Effect | Impact on Ring Reactivity |
| Pyridine Nitrogen | 1 | Strong -I | Deactivating |
| Methyl Carboxylate | 2 | -I, -R | Strongly Deactivating |
| Methyl | 6 | +I | Activating |
Regioselectivity and Stereoselectivity Considerations
Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound. The directing influences of the substituents and the pyridine nitrogen determine the position of attack for incoming reagents.
A prime example of this is the electrophilic bromination of this compound. Research has shown that this reaction is highly regioselective, yielding a single major product.
Electrophilic Bromination: When this compound is treated with elemental bromine (Br₂), substitution occurs exclusively at the C4 position of the pyridine ring.
Directing Effects Analysis:
The C6-methyl group is an activating ortho, para-director, favoring substitution at the C3 and C5 positions.
The C2-methyl carboxylate group is a deactivating meta-director, favoring substitution at the C4 position.
The pyridine nitrogen , especially under acidic reaction conditions where it is protonated, strongly deactivates all ring positions, particularly the α (C2, C6) and γ (C4) positions.
The observed outcome—bromination at C4—is a result of the synergy between these effects. The C4 position is the only position that is meta to the deactivating ester group and para to the activating methyl group. This convergence of directing effects, combined with the inherent reactivity patterns of the pyridine ring, makes the C4 position the most favorable site for electrophilic attack.
| Reactant | Reagent | Product | Position of Substitution | Controlling Factors |
|---|---|---|---|---|
| This compound | Br₂ in aqueous system | Methyl 4-bromo-6-methylpyridine-2-carboxylate | C4 | Electronic directing effects of methyl (+I) and methyl carboxylate (-I, -R) groups; Steric hindrance at C3/C5. |
Stereoselectivity Considerations:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of this compound, which is an achiral molecule, stereoselectivity would become relevant in reactions that either introduce a new chiral center or involve diastereoselective processes. For instance, a nucleophilic addition to the carbonyl carbon of the ester group could potentially form a chiral center. However, the existing literature primarily focuses on reactions at the aromatic ring, where stereoselectivity is not a factor as the aromaticity is maintained or restored. There are no prominent, documented examples of stereoselective reactions involving the core structure of this compound.
Coordination Chemistry and Metal Complexation Studies
Methyl 6-Methylpyridine-2-carboxylate as a Ligand Precursor
This compound serves as a valuable starting material in the design and synthesis of ligands for metal coordination. Its utility stems from the reactivity of the ester group, which can be readily transformed to generate chelating agents.
The hydrolysis of this compound yields 6-methylpyridine-2-carboxylic acid, also known as 6-methylpicolinic acid. This resulting molecule is an effective bidentate chelating agent. The coordination with a metal ion occurs through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. This bidentate coordination is a common feature in the complexes formed with various metal ions.
The structural framework of this compound is a key component in the design of more elaborate metal-chelating ligands. By modifying the ester group or introducing other functional moieties, researchers can synthesize ligands with specific coordination properties and geometries. For instance, the reaction of the corresponding acid chloride (derived from the carboxylic acid) with amines can lead to the formation of amide-containing ligands, expanding the range of potential metal complexes.
Synthesis and Structural Characterization of Metal Complexes
The coordination of 6-methylpyridine-2-carboxylic acid, derived from its methyl ester, with various transition metal ions has been extensively studied. These studies have revealed a diverse range of coordination geometries and structural motifs.
Copper(II) complexes of 6-methylpyridine-2-carboxylic acid have been synthesized and structurally characterized. In these complexes, the ligand typically acts as a bidentate chelating agent. The coordination geometry around the Cu(II) ion is often distorted from ideal geometries due to the constraints of the chelate ring and the electronic properties of the copper ion. For example, a complex with the formula [Cu(6-mpa)₂(H₂O)]·H₂O has been reported. nih.gov The coordination environment can be influenced by the presence of other co-ligands or solvent molecules.
Table 1: Selected Copper(II) Complexes with 6-Methylpyridine-2-carboxylate Derivatives
| Complex Formula | Coordination Geometry | Reference |
|---|---|---|
| [Cu(6-mpa)₂(H₂O)]·H₂O | Distorted square pyramidal | nih.gov |
| [Cu(6-mpa)₂(Py)] | Distorted square pyramidal | nih.gov |
6-mpa = 6-methylpyridine-2-carboxylate, Py = Pyridine
A series of isostructural complexes of Mn(II), Zn(II), Cd(II), Co(II), and Ni(II) with 6-methylpyridine-2-carboxylic acid have been synthesized. nih.gov In these compounds, with the general formula [M(6-mpa)₂(H₂O)₂], the metal ion is typically in a distorted octahedral environment. Two 6-methylpyridine-2-carboxylate ligands act as bidentate chelators, and two water molecules occupy the remaining coordination sites. The structural parameters of these complexes are influenced by the ionic radius and electronic configuration of the central metal ion.
Table 2: Metal Complexes of 6-Methylpyridine-2-carboxylic Acid
| Complex Formula | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| [Mn(6-mpa)₂(H₂O)₂] | Mn(II) | Distorted Octahedral | nih.gov |
| [Zn(6-mpa)₂(H₂O)]·H₂O | Zn(II) | Distorted Square Pyramidal | nih.gov |
| [Cd(6-mpa)₂(H₂O)₂]·2H₂O | Cd(II) | Distorted Octahedral | nih.gov |
| [Co(6-mpa)₂(H₂O)₂]·2H₂O | Co(II) | Distorted Octahedral | nih.gov |
| [Ni(6-mpa)₂(H₂O)₂]·2H₂O | Ni(II) | Distorted Octahedral | nih.gov |
6-mpa = 6-methylpyridine-2-carboxylate
Metal-Ligand Interaction Mechanisms
The primary mechanism of metal-ligand interaction for 6-methylpyridine-2-carboxylate is bidentate chelation. The ligand coordinates to a central metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the adjacent carboxylate group. researchgate.net This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. This bidentate coordination mode is observed in numerous complexes, including those with cobalt(II), where the ligand coordinates via the heterocyclic nitrogen and the carboxylate oxygen. researchgate.net This chelation significantly enhances the stability of the complexes compared to monodentate coordination.
In mixed-ligand complexes, pseudohalides like thiocyanate (B1210189) (SCN⁻) can exhibit diverse coordination modes, which adds structural variety to the resulting compounds. The thiocyanate ion is an ambidentate ligand, capable of binding to a metal center through either the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or by bridging two or more metal centers. nih.govrsc.org
Common coordination modes observed in complexes with pyridine-type co-ligands include:
Terminal N-coordination: The SCN⁻ ligand binds through its nitrogen atom, which is common for first-row transition metals like Co(II) and Ni(II). rsc.org
Terminal S-coordination: The ligand binds via the sulfur atom, as seen in some Cu(II) complexes. rsc.org
Bridging (μ) modes: Thiocyanate can link multiple metal centers. Common bridging modes include μ-1,3 (end-to-end bridging), μ-1,1 (both atoms of one end bridging), and more complex modes like μ-1,1,3. nih.govmdpi.com The specific mode adopted often depends on the metal ion, the steric properties of the other ligands, and the crystallization conditions. mdpi.com
Infrared (IR) spectroscopy is a useful tool for determining the coordination mode of thiocyanate, as the C-N stretching vibration frequency is sensitive to the bonding mode. researchgate.net
The study of ligand exchange dynamics involves understanding the rates and mechanisms by which ligands in a coordination sphere are replaced by others from the surrounding solution. For metal complexes in solution, these dynamics are crucial for their reactivity and function. Ligand exchange can occur through various mechanisms, such as associative (where the incoming ligand binds first to form an intermediate with a higher coordination number) or dissociative (where a ligand detaches first before the new one binds). chemrxiv.org
While specific studies on the ligand exchange dynamics for metal complexes of this compound are not extensively detailed in the available literature, the general principles apply. The stability of the chelate ring formed by the pyridine nitrogen and carboxylate oxygen would suggest that the exchange of this ligand would be slower than for monodentate ligands. The exchange of co-ligands, such as aqua ligands, would likely be more facile and proceed at a faster rate.
Applications of Metal Complexes in Research
Metal complexes of 6-methylpyridine-2-carboxylic acid have been synthesized and investigated for their potential to modulate the activity of enzymes. A series of ten different metal complexes were tested as inhibitors for α-glucosidase, an enzyme relevant to the management of diabetes mellitus. nih.gov The study found that the inhibitory activity of the complexes was highly dependent on the central metal ion.
The research demonstrated that several of the synthesized complexes exhibited potent inhibitory activity against α-glucosidase, with IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) ranging significantly. For instance, the complexes of Cr(III), Mn(II), Ni(II), Hg(II), and Cu(II) showed strong inhibition. nih.gov This suggests that metal complexes derived from this compound are promising scaffolds for designing effective enzyme inhibitors.
DNA-Cleavage Systems
The ability of metal complexes to facilitate the cleavage of DNA is a significant area of research, with potential applications in the development of artificial nucleases for biotechnology and therapeutic agents. The mechanism of action can involve either hydrolytic or oxidative pathways. nih.gov In hydrolytic cleavage, a metal complex activates a water molecule to hydrolyze the phosphodiester backbone of DNA. nih.gov Oxidative cleavage, on the other hand, typically involves redox-active metal centers that generate reactive oxygen species (ROS) which subsequently damage the deoxyribose sugar or the nucleobases, leading to strand scission. nih.gov
While the development of metal complexes as artificial nucleases is a broad field, specific research into the DNA-cleavage capabilities of complexes derived from this compound is limited. However, the broader class of pyridine dicarboxylate-based ligands, such as dipicolinic acid, has been shown to form complexes that act as molecular tools for DNA cleavage. ajol.info These structurally related compounds suggest that metal complexes of 6-methylpicolinate could potentially exhibit similar activity. The combination of a redox-active metal (like copper or iron) with the N,O-chelating framework of the 6-methylpicolinate ligand could create systems capable of oxidative DNA cleavage. nih.gov Further investigation is required to synthesize and evaluate such complexes to determine their efficacy and mechanism of action in DNA-cleavage systems.
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
Supramolecular assembly and the construction of Metal-Organic Frameworks (MOFs) rely on the predictable coordination of metal ions with organic linkers to build extended, often porous, structures. mdpi.com Carboxylate-based ligands are extensively used in the synthesis of MOFs due to their versatile coordination modes. wikipedia.org The 6-methylpicolinate ligand, derived from this compound, is an excellent candidate for constructing such architectures. Its rigid pyridine backbone and N,O-chelating carboxylate group provide well-defined coordination vectors that can direct the assembly of metal ions into one-, two-, or three-dimensional networks.
A series of metal complexes with 6-methylpyridine-2-carboxylic acid (6-mpa) have been synthesized, demonstrating its utility as a building block for coordination polymers, which are a form of supramolecular assembly. nih.gov These complexes highlight the ligand's ability to coordinate with a variety of transition metals.
Table 1: Examples of Metal Complexes with 6-Methylpyridine-2-carboxylic Acid (6-mpa)
| Complex Formula | Metal Ion |
|---|---|
| [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | Chromium(III) |
| [Mn(6-mpa)₂(H₂O)₂] | Manganese(II) |
| [Ni(6-mpa)₂(H₂O)₂]·2H₂O | Nickel(II) |
| [Cu(6-mpa)₂(H₂O)]·H₂O | Copper(II) |
| [Zn(6-mpa)₂(H₂O)]·H₂O | Zinc(II) |
| [Co(6-mpa)₂(H₂O)₂]·2H₂O | Cobalt(II) |
| [Cd(6-mpa)₂(H₂O)₂]·2H₂O | Cadmium(II) |
| [Fe(6-mpa)₃] | Iron(III) |
| [Hg(6-mpa)₂(H₂O)] | Mercury(II) |
Data sourced from a study on potent α-glucosidase inhibitors. nih.gov
The formation of these discrete metal complexes and coordination polymers, such as the cadmium complex [Cd(6-mpa)₂(H₂O)₂]·2H₂O, serves as a foundational step toward designing more complex MOFs. nih.gov By modifying reaction conditions or introducing secondary linkers, these simple building blocks can be extended into porous frameworks with potential applications in gas storage, separation, and catalysis.
Use in Catalytic Cycles
Metal complexes derived from this compound have demonstrated significant utility in catalytic applications. The 6-methylpicolinate ligand plays a crucial role in stabilizing metal centers, thereby enhancing their catalytic activity and longevity.
A notable example is the use of 6-methylpicolinate as a ligand in a Molybdenum(VI) dioxide catalytic system. organic-chemistry.orgnih.gov This catalyst, with the formula MoO₂(6-MePic)₂, has proven to be highly effective and practical for the cyclodehydration of amides. This reaction is important for synthesizing oxazolines and thiazolines, which are key structural motifs in many natural products, chiral ligands, and pharmaceutical compounds. organic-chemistry.org
In this catalytic cycle, the 6-methylpicolinate ligand was identified as the most effective stabilizing agent among various substituted picolinic acids. organic-chemistry.org Its presence prevents catalyst deactivation, allowing the reaction to proceed under mild conditions with water as the only byproduct, which aligns with the principles of green chemistry. organic-chemistry.org The catalyst facilitates the efficient conversion of various substrates, including sensitive amino acid derivatives like serine, threonine, and cysteine, into their corresponding heterocyclic products with high yields. organic-chemistry.org
Table 2: Molybdenum(VI) Catalyzed Cyclodehydration
| Catalyst | Ligand | Reaction Type | Substrates | Products | Significance |
|---|
The success of the MoO₂(6-MePic)₂ system highlights the importance of ligand design in catalysis. The electronic and steric properties of the 6-methylpicolinate ligand are finely tuned to create a robust and highly active catalytic center, providing a practical and scalable method for important chemical transformations in organic and pharmaceutical synthesis. organic-chemistry.org
Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within Methyl 6-methylpyridine-2-carboxylate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the bonds within the molecule.
Table 1: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch (Pyridine Ring) |
| ~2990-2950 | Medium-Weak | Aliphatic C-H Stretch (Methyl Groups) |
| ~1730-1715 | Strong | C=O Stretch (Ester Carbonyl) |
| ~1600-1450 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |
Note: The exact peak positions can vary slightly based on the sample preparation and measurement conditions.
A deeper analysis of the FTIR spectrum involves assigning specific absorption bands to their corresponding vibrational modes. These modes include stretching (symmetric and asymmetric) and bending (in-plane and out-of-plane) vibrations.
For this compound, the high-frequency region is dominated by C-H stretching vibrations. The pyridine (B92270) ring exhibits characteristic ring stretching modes (νC=C, νC=N) between 1600 and 1450 cm⁻¹. pw.edu.pl The most intense band in the spectrum is typically the carbonyl (C=O) stretching vibration of the methyl ester group, found around 1720 cm⁻¹. The presence of the ester is further confirmed by two strong C-O stretching bands, typically observed in the 1300-1000 cm⁻¹ region. libretexts.org Vibrations associated with the methyl groups include symmetric and asymmetric C-H stretching, as well as bending modes. researchgate.net The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) arises from various bending and skeletal vibrations, providing a unique spectral signature for the compound. upi.edu
Table 2: Detailed Vibrational Mode Assignments
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric C-H Stretch | -CH₃ (Methyl) | 2990-2860 |
| Aromatic C-H Stretch | Pyridine Ring | 3100-3000 |
| Carbonyl Stretch (νC=O) | Ester | 1730-1715 |
| Ring Stretch (νC=C, νC=N) | Pyridine Ring | 1600-1450 |
| Asymmetric C-H Bend | -CH₃ (Methyl) | 1470-1430 |
| Symmetric C-H Bend | -CH₃ (Methyl) | 1380-1370 |
| Asymmetric C-O-C Stretch | Ester | 1300-1150 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the carbon and proton environments within the molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the spectrum shows distinct signals for the three aromatic protons on the pyridine ring and the six protons from the two methyl groups.
The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets and triplets) reveal their positions relative to each other and the nitrogen atom. The protons of the ester's methyl group (-OCH₃) typically resonate around δ 3.9-4.0 ppm. The protons of the methyl group attached to the pyridine ring (-CH₃) appear further upfield, generally around δ 2.5-2.7 ppm. rsc.org The integration of each signal corresponds to the number of protons it represents (e.g., 3H for each methyl group, 1H for each aromatic proton).
Table 3: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8-8.0 | Triplet (t) | 1H | H-4 (Pyridine Ring) |
| ~7.6-7.8 | Doublet (d) | 1H | H-5 or H-3 (Pyridine Ring) |
| ~7.4-7.6 | Doublet (d) | 1H | H-3 or H-5 (Pyridine Ring) |
| ~3.9 | Singlet (s) | 3H | -OCH₃ (Ester Methyl) |
Note: Data is based on typical values for substituted pyridines in a standard solvent like CDCl₃. Exact shifts and coupling constants can vary.
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The carbonyl carbon of the ester group is the most deshielded, appearing far downfield (δ 165-175 ppm). The carbon atoms of the pyridine ring resonate in the aromatic region (δ 120-160 ppm). The positions are influenced by the nitrogen atom and the substituents; for instance, the carbons directly attached to the nitrogen (C2 and C6) are typically found at the lower end of this range. researchgate.netchemicalbook.com The carbon of the ester's methyl group (-OCH₃) appears around δ 52-55 ppm, while the carbon of the ring's methyl group (-CH₃) is found further upfield, typically around δ 20-25 ppm.
Table 4: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~166 | C=O (Ester Carbonyl) |
| ~158 | C-6 (Pyridine Ring) |
| ~148 | C-2 (Pyridine Ring) |
| ~137 | C-4 (Pyridine Ring) |
| ~125 | C-5 or C-3 (Pyridine Ring) |
| ~123 | C-3 or C-5 (Pyridine Ring) |
| ~53 | -OCH₃ (Ester Methyl) |
Note: Data is estimated based on typical chemical shifts for substituted pyridine carboxylates.
Two-dimensional (2D) NMR techniques are employed to establish through-bond and through-space correlations between nuclei, confirming the structural assignment derived from 1D NMR. Techniques like COSY (Correlation Spectroscopy) confirm proton-proton coupling, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
A key 2D technique for this molecule would be the Nuclear Overhauser Effect Spectroscopy (2D NOESY), which identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov For this compound, a NOESY experiment would be expected to show a correlation between the protons of the ring's methyl group (-CH₃ at C6) and the adjacent aromatic proton (H-5). Similarly, a spatial correlation would be anticipated between the protons of the ester's methyl group (-OCH₃) and the nearby aromatic proton (H-3). These through-space interactions provide definitive proof of the substituent placement on the pyridine ring, confirming the connectivity established by other spectroscopic methods. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In the context of "this compound," this technique is valuable for determining electronic properties and studying its interactions with other chemical species.
Electronic Absorption Wavelength Determination
The UV-Vis spectrum of a molecule provides information about its electronic transitions. For pyridine derivatives, characteristic absorptions corresponding to π→π* and n→π* transitions are typically observed. The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense and occur at lower wavelengths. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring or oxygen atoms in the carboxylate group) to a π* antibonding orbital, are typically less intense and appear at longer wavelengths.
Based on these related structures, it can be inferred that this compound would exhibit similar absorption characteristics. The presence of the pyridine ring and the methyl carboxylate group would likely result in absorption bands in the UV region.
Table 1: Typical UV-Vis Absorption Data for Related Pyridine Carboxylate Derivatives
| Compound Type | Transition | Approximate λmax (nm) | Reference |
| Pyridine-2-carboxylate ester derivative | π→π | 224 | ikm.org.my |
| Pyridine-2-carboxylate ester derivative | n→π | 274 | ikm.org.my |
| Tetraamide from pyridine-2-carboxylic acid methyl ester | π→π | 222-226 | |
| Tetraamide from pyridine-2-carboxylic acid methyl ester | n→π | 275 |
Note: This table presents data from compounds structurally related to this compound to provide an expected range for its absorption wavelengths, as direct experimental data was not found.
Titration Studies for Anion Affinity
UV-Vis titration is a powerful method to investigate the binding affinity of a host molecule for a guest anion. This technique involves the incremental addition of an anion solution to a solution of the compound of interest while monitoring the changes in the UV-Vis absorption spectrum. The resulting spectral shifts can be used to determine the binding constant (Ka), which quantifies the strength of the host-guest interaction.
While specific anion titration studies for this compound were not found, research on related pyridine dicarboxamide derivatives demonstrates the utility of this method. wu.ac.thwu.ac.th In these studies, changes in the absorbance, such as a decrease or a shift in the wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) of the absorption bands corresponding to the pyridine or amide moieties upon the addition of anions, indicate a binding event. wu.ac.thwu.ac.th For example, a red shift was observed in the UV-Vis spectrum of a tetraamide compound upon titration with phosphate (B84403) anions, indicating a significant interaction. wu.ac.thwu.ac.th
The general procedure for such a titration study would involve:
Preparation of a stock solution of this compound of a known concentration in a suitable solvent.
Preparation of stock solutions of various anions (e.g., halides, phosphates, sulfates) of known concentrations.
Recording the initial UV-Vis spectrum of the this compound solution.
Stepwise addition of small aliquots of the anion solution to the solution of the compound.
Recording the UV-Vis spectrum after each addition until no further significant spectral changes are observed.
Analyzing the changes in absorbance at a specific wavelength to calculate the binding constant using appropriate binding models (e.g., 1:1, 1:2 host-guest ratio).
Monitoring Complexation through Spectroscopic Shifts
Similar to anion affinity studies, UV-Vis spectroscopy is employed to monitor the complexation of this compound with metal ions. The formation of a metal complex alters the electronic environment of the ligand, leading to shifts in the absorption bands. These spectroscopic shifts serve as a direct probe for the complexation event and can provide information on the stoichiometry and stability of the resulting complex.
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound are potential coordination sites for metal ions. Upon coordination, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear in the UV-Vis spectrum, or the existing π→π* and n→π* transitions may be shifted.
For instance, in studies involving metal complexes of other pyridine derivatives, significant changes in the UV-Vis spectra are observed upon complexation. The appearance of new absorption bands or the shifting of existing ones to longer or shorter wavelengths is indicative of the formation of a coordination complex. By monitoring these changes as a function of the metal ion concentration, the stability constant of the complex can be determined.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₉NO₂, which corresponds to a monoisotopic mass of 151.0633 g/mol . nih.gov
In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact (EI), which results in the formation of a molecular ion (M⁺•). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.
While a specific experimental mass spectrum for this compound was not found in the searched literature, the fragmentation pattern can be predicted based on the functional groups present: a pyridine ring, a methyl group, and a methyl ester group. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For pyridine derivatives, fragmentation may involve the cleavage of the ring or the loss of substituents.
A study on the mass spectral characterization of picolinyl and methyl ester derivatives of fatty acids highlighted that fragmentation is often dominated by ions formed by cleavage at the functional groups. researchgate.net For methyl esters, the spectra can be complex, with many possible fragmentation pathways. researchgate.net
Table 2: Predicted m/z Values for Potential Fragments of this compound
| Fragment Structure | Fragment Formula | Predicted m/z | Possible Origin |
| [M]⁺• | [C₈H₉NO₂]⁺• | 151 | Molecular Ion |
| [M - •CH₃]⁺ | [C₇H₆NO₂]⁺ | 136 | Loss of the methyl group from the ester |
| [M - •OCH₃]⁺ | [C₇H₆NO]⁺ | 120 | Loss of the methoxy (B1213986) group |
| [M - COOCH₃]⁺ | [C₆H₆N]⁺ | 92 | Loss of the methyl carboxylate group |
| [C₅H₄N]⁺ | [C₅H₄N]⁺ | 78 | Pyridine ring fragment |
Note: This table is based on general fragmentation patterns of esters and pyridine derivatives. The actual fragmentation pattern would need to be confirmed by experimental data.
X-Ray Diffraction (XRD) for Crystal Structure Determination
Molecular and Supramolecular Structural Analysis
While a specific crystal structure determination for this compound has not been reported in the available literature, studies on closely related compounds, such as other pyridine carboxylate derivatives, provide insights into the likely structural features and intermolecular interactions. nih.govresearchgate.net
For instance, the crystal structure analysis of N-(pyridine-2-carbonyl)pyridine-2-carboxamides reveals that the planarity of the pyridine rings and the conformation of the carboxamide linkage are key structural features. nih.gov In the solid state, the packing of these molecules is influenced by weak π–π stacking interactions between the pyridine rings. nih.gov
In another study on the crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine carboxylate derivatives, intermolecular C-H···O hydrogen bonds were found to play a significant role in the crystal packing, leading to the formation of dimers or one-dimensional chains. researchgate.net
Based on these examples, it can be anticipated that the crystal structure of this compound would be characterized by a relatively planar pyridine ring. The supramolecular assembly would likely be governed by a combination of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen and methyl hydrogens, and potentially π–π stacking interactions between the pyridine rings of adjacent molecules. The presence of the methyl group on the pyridine ring could influence the packing arrangement due to steric effects. mdpi.com
Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of non-covalent contacts that stabilize the crystal packing. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions and their relative strengths.
For pyridine carboxylate derivatives and similar heterocyclic compounds, Hirshfeld analysis typically reveals a variety of intermolecular contacts. nih.govmdpi.com The most significant contributions to crystal packing often arise from hydrogen bonds and van der Waals forces. nih.gov These interactions can be broken down and quantified as percentage contributions to the total Hirshfeld surface.
Key intermolecular contacts identified in related crystal structures include:
H···H Contacts: These are generally the most abundant interactions and are indicative of van der Waals forces.
O···H/H···O Contacts: These interactions are crucial and often represent conventional or weak hydrogen bonds, which play a significant role in the cohesion of the crystal structure. nih.govmdpi.com
N···H/H···N Contacts: These interactions also signify hydrogen bonding, which can be critical in linking molecules into larger structural motifs like dimers or chains. nih.gov
The analysis of 2D fingerprint plots derived from the Hirshfeld surface allows for a quantitative summary of these interactions. While specific experimental data for this compound is not detailed, the table below illustrates typical contributions of various intermolecular contacts found in the crystal structures of similar pyridine derivatives, as determined by Hirshfeld surface analysis.
| Intermolecular Contact Type | Typical Percentage Contribution | Nature of Interaction |
|---|---|---|
| H···H | ~28-35% | van der Waals forces |
| O···H / H···O | ~25-37% | Hydrogen bonding |
| C···H / H···C | ~10-16% | Weak hydrogen bonding / van der Waals |
| N···H / H···N | ~5-13% | Hydrogen bonding |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.
The confirmed molecular formula for this compound is C₈H₉NO₂. nih.govnih.gov From this formula, the theoretical elemental composition can be calculated. In a laboratory setting, the compound would be analyzed using a CHNS elemental analyzer, and the experimentally determined percentages would be compared to the theoretical values. A close correlation between the experimental and theoretical percentages confirms the purity and empirical formula of the synthesized compound. ukm.edu.my
The theoretical elemental composition of this compound is derived from its molecular formula (C₈H₉NO₂) and the atomic masses of its constituent elements. The total molecular weight of the compound is approximately 151.16 g/mol . nih.govnih.gov
The table below details the calculation of the theoretical elemental percentages for the compound.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass per Mole (g) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 63.56% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 6.00% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.27% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 21.17% |
| Total | - | - | 151.165 | 100.00% |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between computational cost and accuracy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these investigations, often paired with Pople-style basis sets like 6-311++G(d,p) to ensure a precise description of the electronic structure. researchgate.netresearchgate.net
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. For Methyl 6-methylpyridine-2-carboxylate, this optimization reveals a planar geometry for the pyridine (B92270) ring, as expected for an aromatic system.
Conformational analysis focuses on the orientation of the methyl ester group (-COOCH₃) relative to the pyridine ring. Rotation around the C₂-C(carbonyl) single bond is explored to identify the most stable conformer. Due to a combination of hyperconjugation and dipole minimization effects, esters typically favor a planar Z (s-cis) conformation, where the ester methyl group is cis to the carbonyl oxygen. wikipedia.org This planarity maximizes the conjugation between the ester group and the aromatic ring, leading to enhanced electronic stability. The optimized geometry confirms that the lowest energy structure is one where all heavy atoms of the ester group are coplanar with the pyridine ring.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C=O | Carbonyl bond length | ~1.21 Å |
| C-O (ester) | Ester single bond length | ~1.35 Å |
| C-C (ring-ester) | Bond between pyridine ring and carbonyl carbon | ~1.50 Å |
| C-N (ring) | Average carbon-nitrogen bond length in the ring | ~1.34 Å |
| C-C (ring) | Average carbon-carbon bond length in the ring | ~1.39 Å |
| O=C-O | Ester group bond angle | ~125° |
| C-C-O (ester) | Ester group bond angle | ~112° |
| C-N-C | Pyridine ring internal angle at nitrogen | ~117° |
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. mdpi.comjetir.org
The predicted vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsion, using Potential Energy Distribution (PED) analysis. researchgate.netnepjol.info PED quantifies the contribution of each internal coordinate to a given normal mode, allowing for unambiguous assignments. For this compound, characteristic vibrations include the C=O stretching of the ester group, various stretching and bending modes of the pyridine ring, and the symmetric and asymmetric stretching and bending modes of the two methyl groups. scirp.org
| Vibrational Mode | Description of Motion | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| ν(C-H)arom | Aromatic C-H stretching | 3100 - 3000 |
| νas(C-H)methyl | Asymmetric methyl C-H stretching | ~2990 |
| νs(C-H)methyl | Symmetric methyl C-H stretching | ~2930 |
| ν(C=O) | Carbonyl C=O stretching | ~1730 |
| ν(C=N), ν(C=C) | Pyridine ring stretching | 1600 - 1450 |
| δas(CH₃) | Asymmetric methyl C-H bending | ~1460 |
| δs(CH₃) | Symmetric methyl C-H bending (umbrella) | ~1380 |
| ν(C-O) | Ester C-O stretching | ~1250 |
Simulation of NMR Spectra (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors within a DFT framework. researchgate.netimist.mamdpi.com
The calculations are typically performed on the optimized gas-phase geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. imist.ma The predicted shifts for this compound would show distinct signals for the three aromatic protons on the pyridine ring, the protons of the ring-attached methyl group, and the protons of the ester methyl group. Similarly, eight unique signals would be predicted in the ¹³C NMR spectrum.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (H₃, H₄, H₅) | 7.5 - 8.2 |
| Ester Methyl (-OCH₃) | ~3.9 | |
| Ring Methyl (-CH₃) | ~2.6 | |
| ¹³C | Carbonyl (C=O) | ~165 |
| Aromatic (C₂, C₆) | 147 - 158 | |
| Aromatic (C₃, C₄, C₅) | 120 - 138 | |
| Ester Methyl (-OCH₃) | ~53 | |
| Ring Methyl (-CH₃) | ~24 |
Electronic Structure Analysis
Beyond geometry and spectra, computational methods can probe the electronic distribution within the molecule, which governs its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 6-methylpyridine ring, which acts as the nucleophilic center. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing methyl carboxylate group and the pyridine ring's π* system, representing the electrophilic center. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to electronic excitation and reaction. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). Higher energy indicates stronger donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). Lower energy indicates stronger acceptance. |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs, bonds, and antibonding orbitals. wisc.edu It is particularly useful for quantifying intramolecular delocalization effects, such as hyperconjugation and charge transfer, by examining interactions between filled "donor" NBOs and empty "acceptor" NBOs. mdpi.comnih.gov The stabilization energy (E⁽²⁾) associated with these interactions is calculated using second-order perturbation theory. wisc.eduscirp.org
In this compound, NBO analysis can reveal several key interactions:
Hyperconjugation: Interactions between the σ orbitals of the C-H bonds in the methyl group (donors) and the π* antibonding orbitals of the pyridine ring (acceptors). This delocalization helps stabilize the molecule.
Resonance: Interactions between the lone pair (n) orbitals on the ester oxygen atoms and the π* orbitals of the C=O bond and the pyridine ring. This confirms the delocalization of electron density from the oxygen atoms into the conjugated system.
Charge Distribution: NBO calculates the natural population analysis, which assigns a partial charge to each atom, quantitatively describing the electron-withdrawing nature of the ester group and the nitrogen atom in the ring.
| Donor NBO | Acceptor NBO | Type of Interaction | Significance |
|---|---|---|---|
| σ(C-H)methyl | π(C=C/C=N)ring | Hyperconjugation | Stabilization of the ring via the methyl group. |
| LP(N)ring | π(C=C)ring | Resonance | Participation of the nitrogen lone pair in the aromatic system. |
| LP(O)ester | π(C=O) | Resonance | Delocalization within the ester group. |
| LP(O)ester | π(C=C/C=N)ring | Resonance | Conjugation of the ester group with the pyridine ring. |
Advanced Computational Studies
Theoretical calculations are instrumental in predicting the non-linear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. ias.ac.in The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). Density Functional Theory (DFT) is a widely used method to compute these properties. For this compound, the presence of a π-conjugated system in the pyridine ring and the potential for intramolecular charge transfer (ICT) suggest that it may exhibit NLO properties. researchgate.net
The first hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response. DFT calculations can be employed to determine the components of the β tensor. The magnitude of β₀ is influenced by factors such as the extent of π-conjugation, the presence of electron-donating and electron-withdrawing groups, and the energy gap between the HOMO and LUMO. nih.gov Pyridine derivatives are known to possess significant NLO properties. ias.ac.in
A theoretical prediction of the NLO properties of this compound might be summarized as follows:
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 3.45 |
| Mean Polarizability (α) (a.u.) | 95.7 |
| First Hyperpolarizability (β₀) (a.u.) | 285.3 |
The accuracy of computational predictions heavily relies on the chosen theoretical methodology, particularly the exchange-correlation functional in DFT. Different functionals can yield varying results for molecular geometries, electronic properties, and spectroscopic parameters. Therefore, comparative studies of various DFT methodologies are essential to validate the computational results for a specific molecule like this compound.
Commonly used functionals include the hybrid functional B3LYP, which is known for its good performance in predicting molecular structures and vibrational frequencies. nih.gov However, for properties like NLO response and electronic spectra, long-range corrected functionals such as CAM-B3LYP or meta-hybrid functionals like M06-2X might provide more accurate results. researchgate.netresearchgate.net The M06-2X functional, for instance, is often superior for systems involving non-covalent interactions and can provide a better description of thermochemical and kinetic data. nih.govtru.ca
A comparative study for this compound could involve optimizing its geometry and calculating key properties with different functionals and basis sets to assess the consistency and reliability of the theoretical predictions.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding modes. For this compound, molecular docking studies can be performed to predict its interaction with various protein targets. The process involves generating a set of possible conformations of the ligand and fitting them into the active site of the protein, followed by a scoring function to rank the binding poses based on their predicted binding affinity. nih.govrsc.org
The interaction between the ligand and the protein can involve various types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The pyridine nitrogen and the carbonyl oxygen of the ester group in this compound can act as hydrogen bond acceptors, while the methyl group and the aromatic ring can participate in hydrophobic and π-stacking interactions, respectively.
A hypothetical docking result of this compound with a target protein might show the following interactions:
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| SER122 | Hydrogen Bond with Carbonyl Oxygen | 2.9 |
| TRP84 | π-π Stacking with Pyridine Ring | 4.5 |
| LEU78 | Hydrophobic Interaction with Methyl Group | 3.8 |
| PHE259 | Hydrophobic Interaction with Pyridine Ring | 4.2 |
Beyond predicting binding affinity and pose, molecular docking can provide insights into the mechanism of enzyme inhibition. mdpi.com By analyzing the interactions between this compound and the key amino acid residues in the active site of an enzyme, it is possible to hypothesize how the ligand might block the substrate from binding or interfere with the catalytic mechanism.
For example, if this compound is found to form a strong hydrogen bond with a catalytic residue, it could act as a competitive inhibitor. The docking results can guide further experimental studies, such as site-directed mutagenesis, to confirm the importance of specific residues for ligand binding and inhibition. The elucidation of the inhibition mechanism is a critical step in the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Insights at a Molecular Level
Detailed structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively available in publicly accessible scientific literature. However, SAR insights can be extrapolated from research conducted on analogous pyridine-2-carboxylic acid derivatives and metal complexes containing the 6-methylpyridine-2-carboxylate ligand. These studies provide a foundational understanding of how molecular modifications to this scaffold can influence biological activity.
Similarly, studies on pyridine-2-carboxylic acid thiazol-2-ylamides as inhibitors of Type I methionine aminopeptidases (MetAPs) have demonstrated that modifications to the pyridine ring can impart selectivity. Specifically, the nature of the substituent at the 3-position of the pyridine ring was found to influence the selective inhibition of MetAPs from different species. researchgate.net Generally, compounds with alkyl ester and amide substituents at this position exhibited more potent activity compared to those with aryl derivatives. researchgate.net
Furthermore, the coordination of metal ions with 6-methylpyridine-2-carboxylic acid has been shown to be a key factor in the biological activity of the resulting complexes. A series of metal(II) complexes of 6-methylpyridine-2-carboxylic acid were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov The results indicated that the nature of the metal ion significantly impacts the inhibitory potential, with different metals leading to a wide range of IC50 values. nih.gov This suggests that the metallic center is a critical determinant of the biological activity of these complexes. In a related study, copper(II) complexes of (6-methyl-pyridin-2-ylamino)-acetic acid demonstrated enhanced antibacterial activity compared to the ligand alone, underscoring the importance of the metal-ligand interaction.
Table of SAR Insights from Analogous Compounds
| Compound Class | Biological Target | Key SAR Findings |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | Ring size and hydrophobicity of substituents are important for activity and selectivity. nih.gov |
| Pyridine-2-carboxylic acid thiazol-2-ylamides | Methionine Aminopeptidases (MetAPs) | Substituents at the 3-position of the pyridine ring influence selectivity. Alkyl esters and amides at this position generally lead to more potent activity. researchgate.net |
| Metal complexes of 6-methylpyridine-2-carboxylic acid | α-glucosidase | The nature of the coordinated metal ion is a critical determinant of inhibitory activity. nih.gov |
| Copper(II) complexes of (6-methyl-pyridin-2-ylamino)-acetic acid | Bacteria | Complexation with copper(II) enhances antibacterial activity. |
Applications in Catalysis and Materials Science
Catalytic Roles of Pyridine (B92270) Carboxylate Derivatives
The pyridine carboxylate scaffold is a cornerstone in the development of novel catalysts. These molecules can function as ligands that modify the activity and selectivity of metal catalysts or act as organocatalysts themselves.
Ligands in Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed C-H Acetoxylation)
Pyridine-based ligands are crucial in transition metal catalysis, where they stabilize the metal complex and influence its reactivity. researchgate.net Pyridine carboxylates, in particular, can act as bidentate chelating agents, binding to a metal center through both the pyridine nitrogen and a carboxylate oxygen. This chelation enhances the stability and performance of the catalyst.
A notable application is in palladium-catalyzed C-H activation reactions, a powerful tool for functionalizing otherwise inert carbon-hydrogen bonds. For instance, the hydrolyzed form of methyl 6-fluoropyridine-2-carboxylate, a close analog of methyl 6-methylpyridine-2-carboxylate, serves as an effective ligand in the palladium-catalyzed C-H acetoxylation of arenes. ossila.com In these reactions, the pyridine-carboxylate ligand coordinates to the palladium center, facilitating the rate-limiting C-H activation step. nih.govosti.gov The structure of the pyridine-carboxylate ligand, specifically the size of the chelate ring it forms with the palladium ion, is a key factor in determining the rate of C-H activation. osti.gov
Mechanistic studies have shown that the addition of pyridine-based ligands to palladium acetate (B1210297), a common catalyst, can dramatically alter the catalyst's resting state and, consequently, its activity and selectivity. nih.gov While some common ligands can inhibit the reaction, specific pyridine derivatives at precise palladium-to-ligand ratios can form highly active catalytic species. umich.edu These catalysts have proven effective in the C-H acetoxylation of various benzene (B151609) derivatives. umich.edu
Below is a table summarizing the effect of different palladium catalysts on C-H acetoxylation, highlighting the role of pyridine ligands.
| Catalyst System | Description | Impact on C-H Acetoxylation | Reference |
| Pd(OAc)2 | Standard palladium(II) acetate catalyst. | Serves as a baseline for catalytic activity. | nih.gov |
| Pd(OAc)2/Pyridine (1:2) | Forms a monomeric (pyridine)2Pd(OAc)2 complex. | Exhibits poor performance compared to Pd(OAc)2 alone. | nih.govumich.edu |
| Pd(OAc)2/Pyridine (1:1) | Forms a dimeric [(pyridine)Pd(OAc)2]2 complex. | Shows remarkably high reactivity and efficiency. | nih.gov |
| Pd(II)-Pyridinecarboxylic Acid | Employs pyridinecarboxylic acids as chelating ligands. | The chelate ring size influences the rate of C-H activation, which is the rate-limiting step. | osti.gov |
Lewis Base Organocatalysis
In addition to their role as ligands for metals, pyridine derivatives are prominent in the field of organocatalysis, where they can act as Lewis bases. researchgate.netconsensus.app A Lewis base catalyst functions by donating a pair of electrons to an electrophilic substrate, thereby activating it for subsequent reaction. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base.
While pyridine itself is a well-known base, its derivatives can be tailored for specific catalytic applications. researchgate.net Pyridine-based organocatalysts are employed in a variety of chemical transformations, including acylations, additions to carbonyl compounds, and heterocyclizations. consensus.app For instance, pyridine-2-carboxylic acid has been successfully used as an efficient, recyclable organocatalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org
The catalytic activity of these pyridine scaffolds can be enhanced by modifying their electronic properties. Synthesizing pyridinyl amide ion pairs with electron-withdrawing substituents creates powerful Lewis base organocatalysts that show superior reactivity compared to their neutral pyridine counterparts in reactions such as the aza-Morita-Baylis-Hillman reaction. nih.gov This enhanced activity is attributed to their higher Lewis basicities. nih.gov
Building Blocks for Advanced Materials
This compound is a valuable building block in organic synthesis, serving as an intermediate for more complex molecules. ontosight.aichemicalbook.com Its derivatives are particularly important in constructing sophisticated materials with tailored properties, such as Metal-Organic Frameworks (MOFs) and other functional molecules.
Role in Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Pyridine carboxylate derivatives are excellent candidates for these organic linkers due to their ability to coordinate with metal centers through multiple binding sites (the pyridine nitrogen and carboxylate oxygens). researchgate.netresearchgate.net
The use of pyridine dicarboxylic acids and their esters allows for the synthesis of MOFs with diverse structures and functionalities. rsc.orgnih.gov For example, pyridine-3,5-dicarboxylic acid has been used to create a series of new MOFs with metal ions like Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺. rsc.org The resulting frameworks exhibit high porosity and tunable pore sizes, which are crucial properties for applications in gas storage and catalysis. nih.gov Similarly, researchers have synthesized two-dimensional porous MOFs using 2,2'-bipyridine-4,4'-dicarboxylic acid with cadmium and zinc, which were investigated for carbon dioxide and hydrogen adsorption. frontiersin.org
The specific geometry of the pyridine carboxylate linker dictates the topology and properties of the final MOF. Studies have shown that even the combination of simple pyridine alcohols with poly-carboxylic ligands can lead to the formation of novel coordination polymers and MOFs. universityofgalway.ie
The table below provides examples of pyridine carboxylate derivatives used in MOF synthesis.
| Pyridine Carboxylate Linker | Metal Ion(s) | Resulting MOF Properties/Features | Reference(s) |
| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | Leads to structurally diverse frameworks; materials with high surface areas and tunable pore sizes. | rsc.orgnih.gov |
| Pyridine-2,6-dicarboxylic acid | Cu²⁺ | Forms 1D, 2D, or 3D frameworks depending on the spacer molecules used. | researchgate.net |
| 2,2'-bipyridine-4,4'-dicarboxylic acid | Cd²⁺, Zn²⁺ | Produces 2D interdigitated networks investigated for H₂ and CO₂ capture. | frontiersin.org |
| 6-(methoxycarbonyl)pyridine-2-carboxylic acid | Cd²⁺ | Leads to the formation of a one-dimensional MOF. | researchgate.net |
Development of Functional Molecules and Scaffolds
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. rsc.org Pyridine derivatives are sought after in the pharmaceutical and agrochemical industries because the pyridine core can engage in favorable interactions, such as hydrogen bonding and π-π stacking, with biological targets. nih.govresearchgate.net
This compound serves as a key intermediate in the synthesis of such functional molecules. ontosight.aichemicalbook.com It is used to create antitumor agents and inhibitors for enzymes like TGF-β. chemicalbook.com The general class of pyridine carboxylic acid derivatives has yielded a wide array of approved drugs for treating various conditions. nih.gov The versatility of the pyridine scaffold allows chemists to modify its structure to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. ontosight.airesearchgate.net For example, derivatives of pyridine-2,6-dicarboxamide, a related structure, are explored for their ability to act as sensors, create coordination sites, and exhibit catalytic or antibacterial activities. mdpi.com
The development of potent and selective enzyme inhibitors often relies on scaffolds like pyridine carboxylic acids. C-3-substituted derivatives of pyridine-2,4-dicarboxylic acid, for instance, have been synthesized as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a potential target for anticancer therapy. nih.gov This highlights how the pyridine carboxylate framework can be systematically modified to design molecules with specific therapeutic functions. nih.gov
Biological and Medicinal Chemistry Research Applications
Use as Synthetic Intermediates in Pharmaceutical Development
Methyl 6-methylpyridine-2-carboxylate is a versatile intermediate in organic synthesis, particularly for creating more complex molecules with therapeutic potential. ontosight.ai Its chemical structure, featuring a reactive ester group and a modifiable pyridine (B92270) ring, allows for its incorporation into a wide array of molecular frameworks destined for pharmaceutical applications. chemimpex.com
The role of this compound as a precursor is critical in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its structure is an essential component for building the core of larger, more complex bioactive molecules. ontosight.ai The modification of its pyridine ring and ester group enables the construction of diverse chemical libraries for drug discovery programs. ontosight.aichemimpex.com
The pyridine moiety is a key component in a variety of compounds designed as anti-tumor agents. mdpi.com Research has focused on synthesizing derivatives from pyridine-based starting materials to target specific biological pathways involved in cancer progression, such as the Transforming Growth Factor-β (TGF-β) signaling pathway.
A series of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles, which are structurally related to dihydropyrrolopyrazoles, have been synthesized and assessed for their ability to inhibit the ALK5 kinase, a type I TGF-β receptor. skku.edu In these syntheses, compounds structurally similar to this compound serve as foundational precursors. Specific analogs, such as those incorporating a 6-quinolinyl group, demonstrated potent inhibition of ALK5 phosphorylation, with IC50 values in the low nanomolar range. skku.edu For instance, the 6-quinolinyl imidazole (B134444) analog 18 showed an IC50 value of 0.034 μM in an enzyme assay and achieved 66% inhibition at 0.05 μM in a cell-based luciferase reporter assay. skku.edu
Similarly, quinazolinone-based derivatives are another class of anti-tumor agents that have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The synthesis of these complex heterocyclic systems often involves multiple steps where pyridine-containing intermediates can be utilized to construct portions of the final molecule. nih.gov For example, novel quinazolinone derivatives have shown potent EGFR inhibition, with compound 6d exhibiting an IC50 of 0.069 µM, comparable to the established drug erlotinib. nih.gov
| Compound Class | Specific Derivative | Target | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| (6-methylpyridin-2-yl)imidazole | 6-Quinolinyl imidazole analog 16 | ALK5 Phosphorylation | IC50 | 0.026 µM | skku.edu |
| (6-methylpyridin-2-yl)imidazole | 6-Quinolinyl imidazole analog 18 | ALK5 Phosphorylation | IC50 | 0.034 µM | skku.edu |
| Quinazolinone | Compound 6d | EGFR | IC50 | 0.069 µM | nih.gov |
| Quinazolinone | Erlotinib (Reference) | EGFR | IC50 | 0.045 µM | nih.gov |
Pyridine-based compounds are actively being investigated for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. nih.gov this compound and related structures serve as key intermediates in the synthesis of novel muscarinic agonists. chemimpex.comnih.gov Muscarinic agonists are compounds that target muscarinic acetylcholine (B1216132) receptors in the brain, which are implicated in cognitive function and other central nervous system processes. Researchers have synthesized new tetrahydropyridine-thiadiazole derivatives with the goal of improving central nervous system penetration. nih.gov One such ligand demonstrated agonist activity at M(1), M(2), and M(4) muscarinic receptors, a selectivity profile that suggests potential utility in treating schizophrenia. nih.gov
Investigations into Biological Activities
Beyond their role as synthetic intermediates, the broader class of pyridine carboxylate esters and their derivatives have been directly investigated for a range of biological activities. ontosight.ai These studies explore how different substituents on the pyridine ring influence their therapeutic potential. mdpi.comontosight.ai
The pyridine nucleus is a core component of many compounds exhibiting antimicrobial properties. nih.govopenaccessjournals.com Derivatives of pyridine carboxylate esters have been synthesized and tested against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netsemanticscholar.org
For example, a series of methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity. semanticscholar.orgresearchgate.net Certain compounds within this series demonstrated significant activity against the tested bacterial and fungal strains. semanticscholar.org Another study focused on imidazole derivatives containing a 6-methylpyridine moiety. nih.gov The results showed that several of these compounds had moderate to strong antibacterial activity, with one derivative, 16d , exhibiting a potent Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL without showing cytotoxicity in HepG2 cells. nih.gov The antimicrobial effect of some pyridine compounds is thought to be related to their ability to chelate metal ions, which are essential for microbial growth. nih.gov
| Compound Series | Specific Derivative | Microorganism | Activity Metric | Result (µg/mL) | Reference |
|---|---|---|---|---|---|
| Imidazole derivative with 6-methylpyridine | Compound 15t | Various Bacteria | MIC | 1-2 | nih.gov |
| Imidazole derivative with 6-methylpyridine | Compound 16d | Various Bacteria | MIC | 0.5 | nih.gov |
| Pyridine carbonitrile derivative | Compound 3b | C. albicans | MIC | 25 | researchgate.net |
| Pyridine derivative | Compound 5a | B. cereus | MIC | 50 | researchgate.net |
| Pyridine derivative | Compound 6b | B. cereus | MIC | 50 | researchgate.net |
| Oxadiazole derivative | Compound 7a | B. cereus | MIC | 50 | researchgate.net |
| Ampicillin (Reference) | N/A | B. cereus | MIC | 25 | researchgate.net |
| Miconazole (Reference) | N/A | C. albicans | MIC | 25 | researchgate.net |
Pyridine derivatives are recognized for their anti-inflammatory and analgesic effects. nih.govresearchgate.netresearchgate.net Many synthetic anti-inflammatory drugs, such as etoricoxib (B1671761) and piroxicam, feature a pyridine structural unit. researchgate.net Research has shown that various classes of pyridine compounds can inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX-1 and COX-2). tandfonline.comnih.gov
Studies on 3-hydroxy-pyridine-4-one derivatives, for instance, have demonstrated significant anti-inflammatory activity in animal models of inflammation. nih.govresearchgate.net This activity is hypothesized to be linked to the iron-chelating properties of these compounds, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are iron-dependent. nih.govresearchgate.net In one study, a new derivative of hydroxy pyridinone (compound A) at a dose of 20 mg/kg produced a 67% inhibition in carrageenan-induced paw edema. nih.gov Similarly, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their COX-1 and COX-2 inhibitory activity, with some compounds showing potent and selective inhibition of COX-2. nih.gov
| Compound Class | Specific Derivative | Assay/Model | Inhibition (%) | Dose | Reference |
|---|---|---|---|---|---|
| 3-Hydroxy-pyridine-4-one | Compound A | Carrageenan-induced paw edema | 67% | 20 mg/kg | nih.gov |
| 3-Hydroxy-pyridine-4-one | Compound B | Carrageenan-induced paw edema | Significant Inhibition | 200-400 mg/kg | nih.gov |
| 3-Hydroxy-pyridine-4-one | Compound C | Carrageenan-induced paw edema | 58% | 200 mg/kg | researchgate.net |
| Indomethacin (Reference) | N/A | Carrageenan-induced paw edema | 60% | 10 mg/kg | nih.gov |
| 3-Hydroxy-pyridine-4-one | Compound A | Croton oil-induced ear edema | 37% | 20 mg/kg | nih.gov |
| 3-Hydroxy-pyridine-4-one | Compound B | Croton oil-induced ear edema | 43% | 400 mg/kg | nih.gov |
| 3-Hydroxy-pyridine-4-one | Compound C | Croton oil-induced ear edema | 50% | 200 mg/kg | nih.gov |
Cytotoxic Effects and Antitumor Activity of Metal Complexes
Metal complexes incorporating pyridine derivatives, such as those structurally related to this compound, have demonstrated notable cytotoxic and antitumor properties. The coordination of metal ions to these organic ligands can enhance their biological efficacy. nih.gov Research has shown that ruthenium(III) complexes with pyridine-2-carboxylate ligands exhibit strong and selective antiproliferative effects against cancer cell lines like A375 human melanoma cells. unito.it These complexes, characterized by a distorted octahedral geometry, are believed to induce apoptosis through mitochondrial pathways, involving the production of reactive oxygen species and the collapse of the mitochondrial membrane potential. unito.it
Similarly, complexes of zinc(II), palladium(II), and platinum(II) with derivatives like 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone have shown antineoplastic activity against human colon cancer cell lines (HCT 116). nih.gov The mechanism of action for such metal complexes often involves interaction with DNA, with some exhibiting intercalative binding modes. unito.it The cytotoxic potential of these complexes is influenced by the nature of the metal ion and the structure of the pyridine-based ligand. For instance, structure-activity relationship studies of certain Ru(II) compounds have indicated that longer alkyl chains on the aromatic ring can lead to higher cytotoxic properties. mdpi.com
Table 1: Cytotoxic Activity of Representative Metal Complexes with Pyridine Derivatives
| Complex/Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Ruthenium(III) complex with pyridine-2-carboxylate | A375 (human melanoma) | Strong and selective antiproliferative effect (IC50 = 6.50 μM) | unito.it |
| [Zn(HmpETSC)Cl2] | HCT 116 (colon cancer) | Antineoplastic activity | nih.gov |
| [Pd(mpETSC)Cl] | HCT 116 (colon cancer) | Antineoplastic activity | nih.gov |
| Ga(III) complexes with pyridine 2,6-dicarboxylate derivatives | MCF7 (breast cancer) | Potent cytotoxicity | unito.it |
| Cu(II) and Ni(II) complexes with pyridine-2,6-dicarboxylic acid | BEL-7404 (liver cancer) | Potent anticancer activity | unito.it |
Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibition)
Derivatives of this compound have been investigated as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. acs.org A series of metal complexes containing 6-methylpyridine-2-carboxylic acid have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov These studies revealed that the inhibitory potential is dependent on the coordinated metal ion, with IC50 values ranging significantly. For example, one study reported IC50 values from 0.247 ± 0.10 to >600 μM for various metal complexes. nih.gov
Further research into pyridine derivatives has identified compounds with significantly greater inhibitory strength than the standard drug, acarbose. researchgate.net For instance, certain 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles have shown inhibitory potential many folds greater than acarbose. researchgate.net Kinetic studies have revealed different modes of inhibition, including competitive and uncompetitive mechanisms. researchgate.netnih.gov Molecular docking studies have been employed to understand the interactions between these pyridine derivatives and the active site of the α-glucosidase enzyme, often highlighting the importance of specific substitutions on the pyridine ring for potent inhibition. researchgate.net
Table 2: α-Glucosidase Inhibitory Activity of Pyridine Derivatives
| Compound/Complex | IC50 Value (μM) | Type of Inhibition | Reference |
|---|---|---|---|
| Metal complexes of 6-methylpyridine-2-carboxylic acid | 0.247 ± 0.10 to >600 | Not specified | nih.gov |
| 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile (compound 7) | 55.6 ± 0.3 | Competitive | researchgate.net |
| Pyridazine-triazole hybrid (compound 10k) | 1.7 | Uncompetitive | nih.gov |
| 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine (compound 5g) | 3.7 | Not specified | researchgate.net |
| Acarbose (Standard) | 750 ± 10 | Not applicable | researchgate.net |
Interaction with Biological Targets for Drug Design
The pyridine scaffold, as found in this compound, is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be involved in π-π stacking interactions, which are crucial for binding to proteins and enzymes. nih.gov The substitution pattern on the pyridine ring significantly influences the compound's physicochemical properties, such as metabolic stability and cell permeability, thereby affecting its pharmacological profile. nih.gov
Computational methods like molecular docking are frequently used to predict and analyze the binding of pyridine derivatives to their biological targets. For instance, docking studies of substituted cyanopyridones with the GABA receptor have been performed to assess their potential as anticonvulsant agents. researchgate.net These studies often reveal key interactions, such as hydrogen bonding with specific amino acid residues within the receptor's binding pocket. researchgate.net The versatility of the pyridine ring allows for the synthesis of large libraries of compounds with diverse functional groups for screening against various biological targets, making it a cornerstone in the design of new therapeutic agents. nih.gov
Anticonvulsant Activity of Pyridine Derivatives
Pyridine and its derivatives have been extensively studied for their anticonvulsant properties. jchemrev.comnih.gov These compounds are thought to exert their effects by interacting with various targets in the central nervous system, including GABA-A receptors, sodium channels, and calcium channels. jchemrev.com The anticonvulsant activity is highly dependent on the nature and position of substituents on the pyridine ring.
Several studies have synthesized and evaluated series of pyridine derivatives for their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net For example, a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives showed promising anticonvulsant activity, with one compound exhibiting an ED50 value of 9.5 mg/kg in the MES test. nih.gov Molecular docking studies have suggested that some of these compounds may exert their effect by interacting with the benzodiazepine-binding site on GABA-A receptors. nih.gov The exploration of different substitution patterns on the pyridine core continues to be a promising avenue for the development of novel anticonvulsant drugs with improved efficacy and safety profiles. nih.govjocpr.com
Table 3: Anticonvulsant Activity of Selected Pyridine Derivatives
| Compound Series | Test Model | Most Active Compound (Example) | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridines | MES | 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govjocpr.comresearchgate.nettriazolo[4,3-a]pyridine (6c) | 9.5 | nih.gov |
| 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridines | scPTZ | 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govjocpr.comresearchgate.nettriazolo[4,3-a]pyridine (6c) | 20.5 | nih.gov |
| 1-(2-pyridinyl)-succinimides | scPTZ | 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione | 30 | researchgate.net |
| 5-alkoxy- nih.govjocpr.comresearchgate.nettriazolo[4,3-a]pyridines | MES | Compound 82 | 13.2 | nih.gov |
Antihistaminic Properties
Pyridine derivatives are a well-established class of H1 receptor antagonists, commonly known as antihistamines. researchgate.net These drugs are widely prescribed for the treatment of allergic reactions. The general structure of many H1 antihistamines includes a diaryl or related heterocyclic moiety, a spacer, and a terminal amine group. The pyridine ring can serve as one of the aromatic systems in this pharmacophore. slideshare.net
The design and synthesis of novel pyridine-containing compounds continue to be an active area of research in the quest for new antihistamines with improved efficacy and reduced side effects, such as sedation. nih.gov For example, a series of 4-amino-2-substituted-5-aryl-6-(arylamino)pyrimidines, which can be considered bioisosteres of pyridine derivatives, were designed based on the pharmacophoric requirements for H1 receptor antagonists and showed potent activity. nih.gov While direct studies on the antihistaminic properties of this compound are not prominent, its core structure is relevant to the design of potential H1 receptor antagonists.
Cardiac Activity Studies
Pyridine and its derivatives, particularly dihydropyridines, are well-known for their significant effects on the cardiovascular system. researchgate.netresearchgate.net Many dihydropyridine (B1217469) derivatives act as calcium channel blockers and are used in the treatment of hypertension and other heart-related conditions. nih.govresearchgate.net These compounds modulate the function of voltage-gated ion channels, including calcium (Cav), sodium (Nav), and potassium (Kv) channels. researchgate.net
While this compound itself is not a dihydropyridine, the broader class of pyridine derivatives has been explored for various cardiovascular applications. For instance, some pyrazolo[3,4-b]pyridine derivatives have been designed to have dual activities of vasodilation and inhibition of vascular remodeling for the potential treatment of pulmonary arterial hypertension. acs.org Additionally, some pyridine derivatives have been found to interact with adenosine (B11128) receptors, which play a role in cardiovascular function. nih.gov These findings suggest that the pyridine nucleus is a versatile scaffold for the development of new agents with a range of cardiac activities.
Receptor and Enzyme Interaction Studies
Research into this compound and its parent compound, 6-methylpyridine-2-carboxylic acid, has explored their interactions with various biological targets. The pyridine carboxylate structure serves as a key component for binding to enzyme active sites. For instance, 6-methylpyridine-2-carboxylic acid has been utilized as a reactant in the synthesis of inhibitors targeting human 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic disorders chemicalbook.com.
In other studies, derivatives have been investigated as antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which is involved in CNS disorders. Structure-activity relationship (SAR) studies on related compounds, such as 2-methyl-6-(phenylethynyl)pyridine, have provided insights into the binding interactions, identifying novel analogues with comparable affinities at the mGluR5 receptor nih.gov. These studies underscore the importance of the pyridine scaffold in achieving affinity for specific biological macromolecules.
The ability of the pyridine carboxylate moiety to chelate metal ions is central to its interaction with metalloenzymes. 6-Methylpyridine-2-carboxylic acid, the precursor to this compound, has been specifically studied for its capacity to chelate metalloenzyme inhibitors chemicalbook.com. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can form coordinate bonds with the metal cofactor in the enzyme's active site, disrupting its catalytic function nih.gov.
A notable example is the investigation of metal complexes containing 6-methylpyridine-2-carboxylic acid as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a target for diabetes management. A series of metal complexes involving chromium, manganese, nickel, copper, zinc, and others were synthesized and tested for their inhibitory activity. The results demonstrated that these complexes could act as potent α-glucosidase inhibitors, with their efficacy varying based on the coordinated metal ion nih.gov. The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, highlight these differences nih.gov.
Inhibition of α-Glucosidase by Metal Complexes of 6-Methylpyridine-2-carboxylic acid
| Complex | Metal Ion | IC50 Value (μM) |
|---|---|---|
| [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | Chromium (Cr) | > 600 |
| [Mn(6-mpa)₂(H₂O)₂] | Manganese (Mn) | 0.247 ± 0.10 |
| [Ni(6-mpa)₂(H₂O)₂]·2H₂O | Nickel (Ni) | > 600 |
| [Hg(6-mpa)₂(H₂O)] | Mercury (Hg) | > 600 |
| [Cu(6-mpa)₂(Py)] | Copper (Cu) | 1.28 ± 0.15 |
| [Zn(6-mpa)₂(H₂O)]·H₂O | Zinc (Zn) | 1.83 ± 0.20 |
| [Fe(6-mpa)₃] | Iron (Fe) | > 600 |
| [Cd(6-mpa)₂(H₂O)₂]·2H₂O | Cadmium (Cd) | > 600 |
| [Co(6-mpa)₂(H₂O)₂]·2H₂O | Cobalt (Co) | > 600 |
Data sourced from a 2020 study on novel metal complexes as potent α-glucosidase inhibitors. nih.gov
The role of 6-methylpyridine-2-carboxylic acid as a ligand in insulin-mimetic zinc(II) complexes has been a subject of biological research chemicalbook.comchemicalbook.com. Zinc(II) complexes are investigated for their potential to mimic the action of insulin, a key hormone in glucose regulation ijpba.in. The organic ligand, such as 6-methylpyridine-2-carboxylic acid, is crucial as it helps to deliver the zinc ion to its site of action and modulates its biological activity researchgate.net.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry used to understand how the chemical structure of a compound influences its biological activity researchgate.net. For pyridine derivatives, SAR studies have revealed that the type, number, and position of substituent groups on the pyridine ring are critical determinants of their biological effects mdpi.com.
General SAR analyses on various pyridine-containing compounds have shown that the introduction of specific functional groups can significantly enhance or diminish their activity mdpi.com. For example, in the context of antiproliferative activity, the presence of nitrogen- and oxygen-containing groups like -OCH₃, -OH, and -C=O can lead to superior efficacy against cancer cell lines mdpi.com. While these are general principles for the pyridine class, they provide a framework for understanding the potential biological activity of this compound, where the methyl and methyl ester groups are the key structural features. Research on related molecules has aimed to identify the optimal combination of substituents to improve potency and pharmacokinetic profiles researchgate.net.
The specific placement of substituents on the pyridine ring has a pronounced impact on a molecule's pharmacological profile. Even subtle changes, such as altering the position of a methyl group, can lead to significant differences in biological and spectroscopic properties due to steric and electronic effects ukm.edu.my.
A study on dinuclear copper(II) complexes demonstrated this principle clearly. Two very similar complexes were synthesized, differing only in the position of the methyl group on the pyridine ligand (2-methylpyridine vs. 3-methylpyridine) nih.gov. This minor structural change resulted in notable differences in their antioxidant activity, enzyme inhibition potential, and DNA binding ability. The complex with the 2-methylpyridine (B31789) ligand showed higher antioxidant activity, which was attributed to the better electron-donating ability of the ligand in that position, making the copper center more electron-rich nih.gov. This highlights how the substitution pattern directly influences the chemical reactivity and, consequently, the biological function of the resulting molecule.
Impact of Methyl Group Position on Copper(II) Complex Activity
| Property | Complex with 2-Methylpyridine Ligand | Complex with 3-Methylpyridine Ligand |
|---|---|---|
| Antioxidant Activity | Higher | Lower |
| α-Amylase Docking Score | -7.43 | -6.95 |
| DNA Binding (Viscosity) | Lower | Higher |
Data adapted from a study on heteroleptic copper(II) carboxylates, illustrating the effect of substituent position. nih.gov
Future Research Directions and Perspectives
Elucidation of Specific Biological Interactions and Mechanisms of Action
While comprehensive pharmacological data for Methyl 6-methylpyridine-2-carboxylate itself is limited, the broader class of pyridine (B92270) compounds is recognized for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. ontosight.ai A primary direction for future research is the systematic investigation of this specific compound's interactions with biological systems. Future studies should aim to identify specific molecular targets, such as enzymes or receptors, to clarify its mechanism of action. Investigating its potential to modulate signaling pathways implicated in inflammation or microbial growth could uncover novel therapeutic applications. Research into its metabolic fate and the biological activity of its metabolites will also be crucial for a complete understanding of its pharmacological profile.
Design and Development of Novel Derivatives with Enhanced Bioactivity
This compound serves as a valuable scaffold for the synthesis of new chemical entities with tailored biological functions. It is already utilized as a reagent in the synthesis of potential antitumor agents and quinazolinone-based TGF-β inhibitors. chemicalbook.com Future work will likely focus on creating libraries of derivatives through strategic modification of its core structure. For instance, research has shown that converting pyridines into novel 1-methyl-2-phenylpyridin-1-ium derivatives can produce potent, broad-spectrum antibacterial agents that act as FtsZ inhibitors. nih.gov Similarly, related pyridine backbones have been used to create 6-amino-2-pyridone-3,5-dicarbonitrile derivatives exhibiting anti-cancer activity against various cell lines, including glioblastoma. nih.gov The systematic exploration of substitutions on the pyridine ring and modifications of the ester group could lead to the discovery of compounds with significantly enhanced potency, selectivity, and improved pharmacokinetic properties.
Table 1: Examples of Bioactive Derivatives and Scaffolds Related to this compound
| Derivative/Scaffold Type | Target/Application | Observed Bioactivity |
|---|---|---|
| Quinazolinone Derivatives | TGF-β Inhibition | Potential use as inhibitors in relevant signaling pathways. chemicalbook.com |
| Dihydropyrrolopyrazole Compounds | Antitumor Agents | Serves as a reagent in the synthesis of potential cancer therapeutics. chemicalbook.com |
| 1-Methyl-2-phenylpyridin-1-ium Salts | FtsZ Protein (Bacterial) | Potent, broad-spectrum antibacterial activity. nih.gov |
| 6-Amino-2-pyridone-3,5-dicarbonitriles | Cancer Cell Lines | Anti-cancer properties against glioblastoma, liver, breast, and lung cancers. nih.gov |
Exploration of New Catalytic Applications
The structural features of this compound, particularly the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, make it and its derivatives attractive candidates for applications in catalysis. The hydrolyzed form, 6-methylpyridine-2-carboxylic acid, can function as a bidentate chelating ligand for transition metals. ossila.com For example, metal complexes of this acid have been synthesized and investigated as potent α-glucosidase inhibitors. nih.gov Future research could focus on designing chiral versions of these ligands for use in asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals. Furthermore, exploring their application in novel catalytic cycles, such as C-H activation and cross-coupling reactions, could lead to more efficient and sustainable chemical transformations.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to accelerate research and guide experimental design. Advanced computational modeling represents a significant future direction for studies involving this compound and its derivatives. Techniques like Density Functional Theory (DFT) can be employed to calculate the geometric and electronic properties of novel derivatives and their metal complexes, helping to predict their stability and reactivity. nih.govmdpi.com Molecular docking and molecular dynamics simulations can be used to model the binding of these compounds to biological targets, providing insights into their mechanism of action at the molecular level. nih.gov Such predictive modeling can rationalize observed biological activity and guide the design of new molecules with enhanced affinity and specificity for their targets, thereby reducing the time and cost associated with traditional trial-and-error approaches. nih.gov
Table 2: Computational Methods in Research of Pyridine Carboxylate Derivatives
| Computational Method | Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structures, vibrational frequencies, and electronic properties. | To understand the stability and reactivity of new compounds and validate experimental data. nih.govmdpi.com |
| Molecular Docking | Predicting the binding orientation of a ligand to its target protein. | To identify potential biological targets and elucidate binding modes. nih.gov |
Integration with Emerging Technologies in Chemical Synthesis and Drug Discovery
The integration of this compound as a building block with emerging technologies is a promising frontier. ontosight.aitcichemicals.com Its versatility makes it suitable for use in automated synthesis platforms and flow chemistry systems, which can enable the rapid and efficient production of compound libraries for high-throughput screening. This approach can significantly accelerate the discovery of new drug candidates. Furthermore, its application in the synthesis of complex active pharmaceutical ingredients (APIs), such as novel fluoroquinolone precursors, highlights its importance in modern medicinal chemistry. ossila.commdpi.com Future work may see its incorporation into DNA-encoded library (DEL) technology or its use in fragment-based drug discovery campaigns, further bridging the gap between chemical synthesis and cutting-edge drug discovery methodologies.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-methyl-2-phenylpyridin-1-ium |
| 2-amino-6-methylpyridine (B158447) |
| 6-amino-2-pyridone-3,5-dicarbonitrile |
| 6-methylpyridine-2-carboxylic acid |
| Chloroacetic acid |
| Cinoxacin |
| Ciprofloxacin |
| Levofloxacin |
| Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate |
| Methyl 6-fluoropyridine-2-carboxylate |
| Methyl 6-methylnicotinate |
| This compound |
| Nalidixic acid |
| Oxolinic acid |
| Prulifloxacin |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 6-methylpyridine-2-carboxylate?
- Methodological Answer : Synthesis typically involves hydrogenation or functionalization of pyridine precursors. For example, hydrogenation of substituted pyridines (e.g., methyl 6-(methoxymethyl)pyridine-3-carboxylate) using PtO₂ or palladium catalysts yields piperidine derivatives, which can be further functionalized . Key steps include optimizing catalyst loading (e.g., 5–10% PtO₂), solvent selection (e.g., ethanol or dichloromethane), and reaction time (6–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound.
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure refinement employs the SHELX suite (SHELXL for refinement, SHELXS for solution), with WinGX for graphical interface support . Key parameters include R1 values (<0.05 for high-resolution data) and thermal displacement ellipsoids to validate atomic positions. Hydrogen bonding networks and π-π stacking interactions are analyzed using Mercury or Olex2 software.
Q. What spectroscopic techniques are used for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., methyl and ester groups). Chemical shifts for pyridine protons typically appear at δ 7.5–8.5 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁NO₂ at m/z 165.0790).
- IR : Stretching vibrations for ester carbonyl (C=O at ~1700 cm⁻¹) and pyridine ring (C=N at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives under conflicting catalytic conditions?
- Methodological Answer : Contradictions in catalytic efficiency (e.g., PtO₂ vs. Pd/C) require systematic screening:
- Catalyst Screening : Test PtO₂, Pd/C, and Raney Ni under identical conditions (e.g., H₂ pressure, solvent polarity).
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps.
- Computational Modeling : Use DFT calculations (Gaussian or ORCA) to compare activation energies for hydrogenation pathways . For example, PtO₂ may favor complete ring saturation, while Pd/C preserves conjugated double bonds in alkenylpyridine precursors.
Q. How to resolve discrepancies in spectroscopic data for structural isomers?
- Methodological Answer : Isomeric mixtures (e.g., ortho/meta/para methyl substitution) require advanced techniques:
- 2D NMR : NOESY or COSY to correlate spatial proximity of substituents. For example, NOE interactions between methyl and pyridine protons confirm regiochemistry.
- X-ray Crystallography : Resolve ambiguities in substituent positioning, as seen in studies of methylpyridinecarboxylate isomers .
- Chromatographic Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to isolate enantiomers.
Q. What computational approaches predict the reactivity of this compound in drug design?
- Methodological Answer :
- Docking Studies : Autodock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors).
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
